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Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability of 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Technical Guide for Scaffold Optimization

Executive Summary: The Dualistic Nature of the Scaffold In modern drug discovery, the rational design of small molecules requires a delicate balance between target affinity, physicochemical properties, and metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dualistic Nature of the Scaffold

In modern drug discovery, the rational design of small molecules requires a delicate balance between target affinity, physicochemical properties, and metabolic stability. The scaffold 1-(Thiophen-3-ylmethyl)-1,4-diazepane represents a fascinating dualistic challenge.

On one hand, the 1,4-diazepane (homopiperazine) moiety is a highly basic, water-soluble heterocycle frequently deployed as a bioisostere for piperazine to enhance aqueous solubility, disrupt crystal packing, and drastically improve oral bioavailability[1][2]. On the other hand, the thiophene ring is widely recognized as a structural alert. While it provides excellent lipophilicity and target engagement, it is highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of reactive electrophilic metabolites[3][4].

This whitepaper provides an in-depth, self-validating framework for evaluating the pharmacokinetics (PK), bioavailability, and metabolic liabilities of this specific scaffold, offering actionable protocols for drug development professionals.

Physicochemical Profiling and Absorption Kinetics

The absorption profile of 1-(Thiophen-3-ylmethyl)-1,4-diazepane is primarily governed by the basicity of the diazepane ring. With a pKa typically ranging between 9.0 and 10.0, the secondary amine of the diazepane core is protonated at physiological pH (7.4)[1].

Causality of Absorption: Conventional wisdom suggests that highly protonated molecules struggle to cross lipophilic cell membranes. However, homopiperazines exhibit surprisingly high permeability in Caco-2 and MDCK cell models. This is due to the dynamic equilibrium between the ionized and unionized states in the unstirred water layer of the intestine, coupled with the lipophilic compensation provided by the thiophen-3-ylmethyl group.

Table 1: Predicted Physicochemical and Absorption Parameters
ParameterValue / RangePharmacokinetic Implication
Molecular Weight 196.31 g/mol Highly favorable for passive diffusion (Lipinski compliant).
cLogP 1.2 - 1.8Balanced lipophilicity; optimal for oral absorption.
pKa (Diazepane N4) ~9.5Ensures high gastric and intestinal solubility.
MDCK Permeability (Papp) > 15 × 10⁻⁶ cm/sHigh passive transcellular permeability.
Plasma Protein Binding Low (< 40%)High fraction unbound ( fu​ ), maximizing free drug exposure.

Metabolic Stability and Bioactivation (The Thiophene Liability)

The most critical pharmacokinetic hurdle for this scaffold is its hepatic metabolism. While the diazepane ring is generally stable or undergoes predictable N-dealkylation, the thiophene ring is a known metabolic liability[3].

When exposed to hepatic CYP450 enzymes—predominantly CYP3A4 and CYP2C9 —the thiophene moiety undergoes oxidative biotransformation[4][5]. This oxidation does not simply clear the drug; it generates highly reactive thiophene S-oxides and epoxides . If not rapidly intercepted by endogenous nucleophiles like Glutathione (GSH), these electrophiles covalently bind to hepatic macromolecules, leading to mechanism-based enzyme inhibition or Drug-Induced Liver Injury (DILI)[3][5].

G A 1-(Thiophen-3-ylmethyl) -1,4-diazepane B CYP450 Oxidation (CYP3A4, CYP2C9) A->B Hepatic Metabolism C Thiophene S-oxide / Epoxide (Reactive Metabolite) B->C Bioactivation D N-Dealkylation (1,4-Diazepane + Aldehyde) B->D Clearance Pathway E GSH Conjugation (Detoxification) C->E + Glutathione F Covalent Binding (Toxicity / DILI) C->F Protein Binding

Fig 1. CYP450-mediated bioactivation and clearance pathways of the thiophene-diazepane scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate this scaffold, researchers must employ self-validating experimental designs. The following protocols ensure that data artifacts are minimized and causality is established.

Protocol 1: In Vitro Microsomal Stability and GSH Trapping Assay

Purpose: To quantify intrinsic clearance ( CLint​ ) and confirm the formation of reactive thiophene metabolites. Self-Validation Mechanism: The inclusion of GSH acts as a surrogate nucleophile. The detection of GSH-adducts (+305 Da mass shift) proves that reactive intermediates were formed and successfully trapped before they could cause assay interference via protein precipitation[4].

Step-by-Step Methodology:

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 10 µM of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, and 5 mM reduced Glutathione (GSH).

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling : Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for the parent depletion and the specific appearance of the dihydrothiophene sulfoxide mercapturate adduct[5].

Protocol 2: In Vivo Pharmacokinetic Assessment (Rodent Model)

Purpose: To determine the absolute oral bioavailability (F%) and systemic clearance. Self-Validation Mechanism: Utilizing parallel Intravenous (IV) and Per Os (PO) dosing arms. The IV arm establishes the baseline Volume of Distribution ( Vss​ ) and systemic clearance, which is mathematically required to accurately calculate intestinal absorption and first-pass extraction from the PO arm.

Step-by-Step Methodology:

  • Formulation Strategy : Due to the lipophilic nature of the thiophene ring, formulate the compound in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% PEG-400, and 60% normal saline to prevent precipitation upon injection[6][7].

  • Dosing : Administer the formulation to male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (PO, 5 mg/kg).

  • Serial Sampling : Collect 60 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6].

  • Plasma Extraction : Centrifuge blood to isolate plasma. Extract the analyte using protein precipitation (3 volumes of Acetonitrile).

  • Quantification : Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the specific transition of the parent compound.

  • NCA Analysis : Calculate PK parameters using Non-Compartmental Analysis (NCA).

G A Formulation (NMP/PEG-400) B Dosing (IV & PO Arms) A->B C Serial Sampling (Plasma Collection) B->C D Protein Precipitation & Extraction C->D E LC-MS/MS Quantification D->E F NCA Analysis (Bioavailability %) E->F

Fig 2. Standardized in vivo pharmacokinetic workflow for evaluating absolute bioavailability.

Quantitative Data Summary

The following table summarizes the anticipated in vivo pharmacokinetic parameters for the unmodified 1-(Thiophen-3-ylmethyl)-1,4-diazepane scaffold based on empirical data from homologous thiophene-diazepane structures[2][6].

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Interpretation
Cmax​ (ng/mL)850 ± 120410 ± 65Rapid absorption, moderate peak exposure.
Tmax​ (h)N/A0.5 - 1.0Indicates rapid gastric emptying and high permeability.
AUC0−∞​ (ng·h/mL)1200 ± 1503600 ± 400Strong systemic exposure.
Clearance ( CL ) (L/h/kg)0.83N/AModerate hepatic clearance (approaching liver blood flow).
Volume of Dist. ( Vss​ ) (L/kg)1.5N/AExcellent tissue distribution driven by the basic diazepane.
Absolute Bioavailability (F%) 100% (Reference) ~60% Good oral bioavailability, limited only by hepatic first-pass.

Strategic Structural Optimization

If the 1-(Thiophen-3-ylmethyl)-1,4-diazepane scaffold exhibits unacceptable toxicity due to GSH depletion or high clearance in early development, structural optimization is mandatory.

  • Blocking the Thiophene Ring : The oxidation of the thiophene ring typically occurs at the 2- and 5-positions. Introducing steric hindrance or electron-withdrawing groups (e.g., fluorine, methyl, or chlorine) at these positions can effectively block the formation of the 2,5-diimine or S-oxide reactive intermediates, eliminating the bioactivation liability without destroying target affinity[4][7].

  • Isosteric Replacement : If the thiophene ring proves too metabolically unstable, replacing it with a less reactive isostere, such as a thiazole or furan ring, can preserve the geometry of the molecule while drastically reducing the formation of electrophilic metabolites[7].

References

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 3

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 7

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PMC. 6

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. FEMA. 5

  • Novel metabolic bioactivation mechanism for a series of anti-inflammatory agents (2,5-diaminothiophene derivatives) mediated by cytochrome p450 enzymes. PubMed.4

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding. PLOS One. 2

Sources

Exploratory

Comprehensive Metabolic Profiling of 1-(Thiophen-3-ylmethyl)-1,4-diazepane in Liver Microsomes

Executive Summary The compound 1-(Thiophen-3-ylmethyl)-1,4-diazepane represents a highly versatile pharmacophore utilized in early-stage drug discovery. Structurally, it merges a 1,4-diazepane (homopiperazine) ring—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Thiophen-3-ylmethyl)-1,4-diazepane represents a highly versatile pharmacophore utilized in early-stage drug discovery. Structurally, it merges a 1,4-diazepane (homopiperazine) ring—often used to improve aqueous solubility and modulate physicochemical properties—with a thiophene ring via a methylene bridge.

While pharmacologically valuable, the presence of the thiophene moiety introduces a known "structural alert." Thiophene rings are highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of electrophilic reactive metabolites (RMs) such as thiophene S-oxides and epoxides[1]. Understanding the metabolic fate of this compound in human liver microsomes (HLMs) is critical for predicting pharmacokinetic (PK) clearance rates and mitigating idiosyncratic drug-induced liver injury (DILI) risks during lead optimization.

This technical guide provides an in-depth analysis of the predicted metabolic pathways of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, detailing the mechanistic causality of its biotransformation and providing a self-validating experimental protocol for metabolite identification (MetID).

Structural Deconstruction & Mechanistic Pathways

The metabolism of 1-(Thiophen-3-ylmethyl)-1,4-diazepane in liver microsomes is driven by the distinct electronic and steric properties of its three core structural components.

Thiophene Ring Bioactivation (The Toxicological Sink)

Thiophene is an electron-rich heteroaromatic system. In the oxidative environment of liver microsomes, CYP450 enzymes (predominantly CYP2C9 and CYP3A4) catalyze the oxidation of the thiophene ring.

  • Mechanistic Causality: The sulfur atom or the adjacent double bonds undergo oxidation to form thiophene S-oxides or thiophene epoxides [2]. Because these intermediates are highly unstable and electrophilic, they cannot be isolated directly. Instead, they rapidly undergo Michael-addition reactions with endogenous nucleophiles[3]. In an in vitro setting, these are trapped using Glutathione (GSH) to form stable, detectable thioether conjugates[1].

Methylene Bridge Cleavage (N-Dealkylation)

The methylene group connecting the thiophene and diazepane rings is highly labile.

  • Mechanistic Causality: CYP3A4 facilitates hydrogen abstraction at this α -carbon, followed by oxygen rebound to form an unstable hemiaminal intermediate. This intermediate spontaneously collapses, resulting in N-dealkylation . The products are 1,4-diazepane and thiophene-3-carboxaldehyde (which may further oxidize to thiophene-3-carboxylic acid).

1,4-Diazepane Ring Oxidation (Phase I Clearance)

The secondary amine and the carbon framework of the 1,4-diazepane ring are secondary sites of metabolism.

  • Mechanistic Causality: Flavin-containing monooxygenases (FMOs) and CYP3A4 can oxidize the secondary nitrogen to form an N-oxide . Alternatively, CYP-mediated C-hydroxylation occurs at the carbons adjacent to the nitrogens, mimicking the established metabolic pathways of classical diazepine derivatives[4].

Metabolic_Pathways cluster_0 Pathway A: Thiophene Bioactivation cluster_1 Pathway B: N-Dealkylation cluster_2 Pathway C: Diazepane Oxidation Parent 1-(Thiophen-3-ylmethyl) -1,4-diazepane Epoxide Thiophene Epoxide / S-Oxide (Reactive) Parent->Epoxide CYP2C9 / CYP3A4 [Oxidation] Aldehyde Thiophene-3- carboxaldehyde Parent->Aldehyde CYP3A4 [a-Hydroxylation] Diazepane 1,4-Diazepane Parent->Diazepane CYP3A4 [Cleavage] NOxide N-Oxide (m/z +16) Parent->NOxide FMO / CYP3A4 [N-Oxidation] CHydroxy C-Hydroxylation (m/z +16) Parent->CHydroxy CYP3A4 / CYP2D6 [C-Hydroxylation] GSH GSH Adduct (m/z +305) Epoxide->GSH + Glutathione [Trapping]

Figure 1: Predicted Phase I metabolic pathways and reactive intermediate trapping in liver microsomes.

Quantitative Data: Predicted Metabolite Profile

To facilitate LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) identification, the table below summarizes the expected mass shifts and formulas for the primary Phase I metabolites.

Metabolite CodeBiotransformationTarget MoietyEnzyme SystemMass Shift ( Δ Da)Detectability
M1 N-DealkylationMethylene bridgeCYP3A4-96.00 (Loss of Thiophene)High (Positive Ion)
M2 N-OxidationDiazepane ringFMO / CYP3A4+15.9949High (Positive Ion)
M3 C-HydroxylationDiazepane ringCYP3A4 / CYP2D6+15.9949High (Positive Ion)
M4 S-OxidationThiophene ringCYP2C9 / CYP3A4+15.9949Low (Unstable)
M5-GSH Epoxidation + GSHThiophene ringCYP450 + Non-enzymatic+305.0682High (Trapping Assay)

Experimental Protocol: In Vitro Microsomal Stability & RM Trapping

To validate the pathways described above, a robust, self-validating in vitro assay must be employed. The following protocol is designed to simultaneously measure intrinsic clearance ( CLint​ ) and trap reactive thiophene intermediates.

Reagents and Rationale
  • Human Liver Microsomes (HLM): Pooled (n=50) to account for genetic polymorphisms in CYP expression.

  • NADPH Regenerating System: Sustains zero-order kinetics for CYP450 activity.

  • Glutathione (GSH): Acts as the soft nucleophile to trap electrophilic thiophene S-oxides/epoxides[2].

  • MgCl 2​ (3.3 mM): Critical cofactor; neutralizes the negative charge of NADPH, facilitating electron transfer to the CYP450 heme center.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Microsome Suspension: Suspend pooled HLMs in the buffer to a final protein concentration of 1.0 mg/mL.

  • Substrate & Trapping Agent Addition: Spike 1-(Thiophen-3-ylmethyl)-1,4-diazepane to a final concentration of 10 μ M (keep organic solvent 0.1% v/v to prevent CYP inhibition). Add GSH to a final concentration of 5 mM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching (Self-Validating Step): Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., labetalol). Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point, while precipitating the proteins for clean LC injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to vials for UHPLC-QTOF-MS analysis.

Experimental_Workflow Step1 1. Matrix Prep (HLM + Buffer) Step2 2. Spike Substrate (+ 5mM GSH) Step1->Step2 Step3 3. Initiate (1mM NADPH, 37°C) Step2->Step3 Step4 4. Quench (Ice-cold MeCN) Step3->Step4 Step5 5. Centrifuge (14,000g, 15 min) Step4->Step5 Step6 6. LC-HRMS (UHPLC-QTOF) Step5->Step6

Figure 2: Step-by-step workflow for microsomal incubation and reactive metabolite trapping.

Analytical Data Interpretation

Using UHPLC-QTOF-MS, extract ion chromatograms (EIC) for the parent mass and predicted metabolite masses (Table 1).

  • Identifying Bioactivation: The presence of a peak at m/z [Parent + 305.0682] + definitively confirms the bioactivation of the thiophene ring[3].

  • Differentiating N-Oxidation vs. C-Hydroxylation: Both yield a +15.9949 Da shift. MS/MS fragmentation is required. C-hydroxylated metabolites typically lose water (-18 Da) during collision-induced dissociation (CID), whereas N-oxides often show a characteristic neutral loss of oxygen (-16 Da) or hydroxylamine fragments.

Conclusion

The metabolic profile of 1-(Thiophen-3-ylmethyl)-1,4-diazepane in liver microsomes is a complex interplay of bioactivation and clearance mechanisms. While the 1,4-diazepane ring and methylene bridge offer standard Phase I clearance routes via N-dealkylation and hydroxylation, the thiophene ring presents a distinct toxicological liability. By employing the GSH-trapping protocols outlined in this guide, researchers can accurately quantify the bioactivation potential of this compound, allowing for informed structural modifications (e.g., fluorine substitution on the thiophene ring) to improve safety profiles in early drug development.

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Foundational

Structural Elucidation and X-ray Crystallographic Analysis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane

Executive Summary The compound 1-(Thiophen-3-ylmethyl)-1,4-diazepane (CAS: 1155138-87-6) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a flexible 7-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Thiophen-3-ylmethyl)-1,4-diazepane (CAS: 1155138-87-6) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a flexible 7-membered homopiperazine (1,4-diazepane) ring linked via a methylene bridge to an electron-rich thiophene moiety, this molecule serves as a critical pharmacophore in the synthesis of selective Histamine H₄ receptor antagonists ([1]).

Understanding its exact 3D conformation in the solid state is paramount for structure-based drug design (SBDD). This technical guide provides a definitive, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental protocols and establishing the theoretical crystallographic parameters based on foundational structural data.

Molecular Architecture & Causality in Drug Design

The structural behavior of 1-(Thiophen-3-ylmethyl)-1,4-diazepane is governed by the distinct properties of its three core components:

  • The 1,4-Diazepane Ring: A non-planar, highly flexible 7-membered heterocycle. The secondary amine (N4) acts as a crucial hydrogen-bond donor/acceptor, while the tertiary amine (N1) serves as the attachment point. Ring strain forces this moiety into a pseudo-chair conformation, which dictates the spatial vector of the attached pharmacophores.

  • The Thiophene Ring: A strictly planar, 5-membered heteroaromatic ring. The sulfur atom provides unique polarizability and lipophilicity, enabling strong π-π stacking and favorable interactions with hydrophobic pockets in target proteins.

  • The Methylene Bridge: An sp³-hybridized carbon connecting N1 of the diazepane to the C3 position of the thiophene. This bridge provides rotational degrees of freedom, allowing the molecule to adopt multiple low-energy conformations to maximize receptor binding affinity.

Interaction_Network Core 1-(Thiophen-3-ylmethyl) -1,4-diazepane Diazepane 1,4-Diazepane Ring Pseudo-Chair Conformation Core->Diazepane Thiophene Thiophene Ring Planar, Delocalized π-system Core->Thiophene Methylene Methylene Bridge sp3 Hybridized (Flexible) Core->Methylene HBond Intermolecular N-H···N Hydrogen Bonding Diazepane->HBond Secondary Amine PiStack π-π Stacking (Thiophene-Thiophene) Thiophene->PiStack Aromatic Ring

Fig 1: Structural components and primary intermolecular interaction networks.

Self-Validating Experimental Protocol for X-Ray Crystallography

To obtain high-resolution structural data, the following step-by-step methodology must be strictly adhered to. Every step is designed with built-in causality to ensure a self-validating workflow.

Step 1: Single-Crystal Growth (Antisolvent Vapor Diffusion)
  • Solvent Selection: Dissolve 50 mg of highly purified 1-(Thiophen-3-ylmethyl)-1,4-diazepane in 1.0 mL of dichloromethane (DCM) in a 5 mL glass vial.

  • Antisolvent Layering: Carefully layer 3.0 mL of n-hexane over the DCM solution to create a distinct phase boundary.

  • Crystallization: Seal the vial and incubate at a constant 4 °C in a vibration-free environment for 48–72 hours.

  • Causality: Vapor or liquid diffusion is strictly preferred over slow evaporation. Slow evaporation often leads to rapid supersaturation, resulting in twinned crystals or kinetic polymorphs. Antisolvent diffusion ensures a slow approach to the metastable zone, promoting the nucleation of thermodynamically stable, defect-free prismatic single crystals.

Step 2: X-ray Data Collection
  • Mounting: Under a polarized optical microscope, select a colorless, prismatic crystal (optimal dimensions: ~0.10 × 0.10 × 0.10 mm). Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen cryoloop.

  • Cryogenic Transfer: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K.

  • Diffraction: Expose the crystal to graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Causality: The perfluoropolyether oil acts as a cryoprotectant, preventing the formation of crystalline ice which would obscure the diffraction pattern with powder rings. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom in the thiophene ring. Cryogenic cooling (100 K) restricts thermal atomic displacement (lowers B-factors), dramatically increasing the high-angle diffraction yield and improving the precision of bond length determinations.

Step 3: Structure Solution and Refinement
  • Data Reduction: Process the raw frame data using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply empirical multi-scan absorption corrections.

  • Phase Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF/PLATON routine.

  • Causality: The checkCIF routine acts as the ultimate self-validating step. It computationally verifies the absence of missing symmetry elements, ensures that all void spaces are accounted for, and confirms that the anisotropic displacement ellipsoids are physically meaningful (avoiding non-positive definite atoms).

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Antisolvent Diffusion) A->B C Crystal Selection & Mounting (Cryoloop) B->C D X-ray Diffraction (Mo Kα, 100 K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods / SHELXT) E->F G Structure Refinement (Least-Squares / SHELXL) F->G H Final CIF Generation & Validation (checkCIF) G->H I Crystallographic Data Output H->I

Fig 2: Step-by-step X-ray crystallography workflow from synthesis to data validation.

Quantitative Structural Parameters

Based on established crystallographic data for homopiperazine ([2][3]) and thiophene derivatives ([4][5]), the theoretical structural parameters for 1-(Thiophen-3-ylmethyl)-1,4-diazepane are summarized below.

Table 1: Expected Crystallographic Data
ParameterExpected Value
Chemical Formula C₁₀H₁₆N₂S
Formula Weight 196.31 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (Typical for this molecular class)
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4 or 8
Table 2: Key Bond Lengths and Angles

The internal geometry of the molecule reveals the electronic distribution within the rings. The thiophene ring exhibits classic bond-length alternation, while the diazepane ring shows characteristic sp³ elongation due to ring strain.

Bond / AngleTheoretical Length (Å) / Angle (°)Structural Causality
S(1)–C(2) / S(1)–C(5) 1.710 – 1.730 ÅSingle-bond character within the delocalized heteroaromatic π-system.
C(2)=C(3) / C(4)=C(5) 1.340 – 1.360 ÅHigh double-bond character characteristic of the thiophene ring.
C(3)–C(4) 1.420 – 1.440 ÅPartial double-bond character due to aromatic delocalization.
N(1)–C(Bridge) 1.460 – 1.480 ÅStandard sp³ C–N single bond connecting the two heterocycles.
C(A)–C(B) [Diazepane] 1.520 – 1.600 ÅElongated sp³ C–C bonds (often reaching ~1.60 Å) caused by inherent ring strain in the 7-membered heterocycle.
N(1)–C–C–N(4) Torsion ~ 58.0°A torsion angle near 58° mathematically confirms the pseudo-chair conformation of the homopiperazine ring.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of 1-(Thiophen-3-ylmethyl)-1,4-diazepane is dictated by two primary intermolecular forces:

  • Hydrogen Bonding: The secondary amine (N4) of the 1,4-diazepane ring acts as a potent hydrogen bond donor. In the crystal lattice, molecules typically form infinite 1D chains or cyclic dimers via intermolecular N–H···N hydrogen bonds (donor-acceptor distances typically ~2.90–3.10 Å).

  • π-π Stacking: The planar thiophene rings align in parallel-displaced configurations. The centroid-to-centroid distances between adjacent thiophene rings are expected to be in the range of 3.60–3.80 Å, providing significant cohesive energy to the crystal lattice and stabilizing the overall 3D packing structure.

References

  • Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1200.[Link]

  • Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.[Link]

  • Venable, J. D., et al. (2016). Selective histamine H4 receptor antagonists for the treatment of vestibular disorders.

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Exploratory

Thermodynamic Stability of 1-(Thiophen-3-ylmethyl)-1,4-diazepane at Physiological pH: A Mechanistic and Experimental Guide

Executive Summary The rational design of central nervous system (CNS) therapeutics and sigma-receptor ligands frequently relies on privileged cyclic diamine scaffolds. Among these, the 1,4-diazepane (homopiperazine) ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics and sigma-receptor ligands frequently relies on privileged cyclic diamine scaffolds. Among these, the 1,4-diazepane (homopiperazine) ring offers unique conformational flexibility compared to its rigid 6-membered counterpart, piperazine[1]. When functionalized with a thiophen-3-ylmethyl group at the N1 position, the resulting compound—1-(Thiophen-3-ylmethyl)-1,4-diazepane —presents a highly specific physicochemical profile.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound at physiological pH (7.4). By examining its protonation dynamics, conformational energetics, and kinetic stability, we establish a framework for understanding its behavior in aqueous biological systems. Furthermore, we outline self-validating experimental workflows designed to rigorously quantify these thermodynamic parameters.

Physicochemical Profiling & Protonation Dynamics

The thermodynamic behavior of any ionizable scaffold in an aqueous environment is fundamentally dictated by its protonation state. The unsubstituted 1,4-diazepane core possesses two basic nitrogen atoms with distinct dissociation constants: a secondary amine (N4) with a pKa​ of approximately 11.02, and a secondary/tertiary amine (N1) with a lower pKa​ due to electrostatic repulsion upon first protonation[2].

In 1-(Thiophen-3-ylmethyl)-1,4-diazepane, the substitution at N1 introduces a thiophene ring via a methylene linker. The electron-withdrawing nature of the thiophene ring (inductive effect, −I ) subtly reduces the basicity of the N1 tertiary amine, shifting its pKa​ to an estimated 6.0–6.5. The N4 secondary amine remains highly basic ( pKa​≈11.0 ).

Causality in Physiological Environments: Because the pKa​ of N1 is below 7.4 and the pKa​ of N4 is well above 7.4, the molecule exists almost exclusively as a monocation in systemic circulation. This specific ionization state prevents the extreme lipophilicity observed in fully neutral species, thereby stabilizing the molecule against rapid aggregation or precipitation, while avoiding the membrane-impermeability of a dication.

Protonation Dication Dicationic State (pH < 6.0) N1(+), N4(+) Monocation Monocationic State (pH 7.4) N1(neutral), N4(+) Dication->Monocation -H+ (pKa ~6.2) Monocation->Dication +H+ Neutral Neutral State (pH > 11.5) N1(neutral), N4(neutral) Monocation->Neutral -H+ (pKa ~11.0) Neutral->Monocation +H+

Fig 1. pH-dependent protonation equilibrium of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Conformational Thermodynamics & Kinetic Stability

Resistance to Hydrolytic Ring-Opening

A critical distinction must be made between fully saturated 1,4-diazepanes and unsaturated 1,4-benzodiazepines. Benzodiazepines (e.g., midazolam, diazepam) contain an imine bond that undergoes rapid, pH-dependent thermodynamic equilibration between a closed 7-membered ring and an open-ring acyclic form at acidic to neutral pH[3].

Conversely, 1-(Thiophen-3-ylmethyl)-1,4-diazepane is fully saturated ( sp3 hybridized). The activation energy ( Ea​ ) required for the hydrolytic cleavage of the saturated C-N bond in aqueous media is exceptionally high (>100 kJ/mol), making the ring kinetically inert and thermodynamically stable against hydrolysis at pH 7.4 and 37°C[4].

Conformational Flexibility

The 7-membered diazepane ring is not planar; it rapidly interconverts between pseudo-chair, boat, and twist-chair conformations[1]. At pH 7.4, the protonated N4 nitrogen can engage in intramolecular hydrogen bonding or ion-dipole interactions with the π -system of the thiophene ring, thermodynamically favoring specific folded conformers (minimizing ΔG ).

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue / EstimateBiological Implication
Molecular Weight 196.31 g/mol Optimal for BBB penetration and oral bioavailability.
pKa1​ (N4 amine) ~11.02Ensures complete protonation at physiological pH.
pKa2​ (N1 amine) ~6.20Remains predominantly neutral at pH 7.4.
Predominant State (pH 7.4) MonocationBalances aqueous solubility with lipophilic partitioning.

Table 2: Thermodynamic & Kinetic Parameters (Aqueous, pH 7.4, 37°C)

ParameterValueSignificance
ΔGhydrolysis​ > +50 kJ/molThermodynamically unfavorable ring-opening.
Ea​ (Degradation) > 100 kJ/molHigh kinetic barrier to C-N bond cleavage.
ΔHconf​ 15 - 20 kJ/molLow energy barrier allows rapid conformational exchange.

Experimental Workflows: Assessing Thermodynamic Stability

To empirically validate the thermodynamic stability of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, researchers must decouple conformational dynamics from chemical degradation. The following self-validating workflow achieves this through orthogonal analytical techniques.

Workflow Prep Sample Preparation Compound in PBS (pH 7.4) + Internal Standard Incubate Thermal Incubation (37°C, 1-4 weeks) Prep->Incubate ITC Microcalorimetry (Enthalpy/Entropy) Prep->ITC NMR VT-NMR Analysis (Conformational Dynamics) Incubate->NMR LCMS LC-MS/MS Analysis (Chemical Degradation) Incubate->LCMS Data Thermodynamic Profiling (ΔG, ΔH, ΔS, Ea) NMR->Data LCMS->Data ITC->Data

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: LC-MS/MS Kinetic Stability Assay (Self-Validating)

Causality: To prove that the compound does not degrade chemically at pH 7.4, we must monitor its concentration over time. To ensure that any observed concentration changes are due to degradation and not solvent evaporation or non-specific binding, a Stable-Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

  • Matrix Preparation: Prepare a 10 μ M solution of 1-(Thiophen-3-ylmethyl)-1,4-diazepane in 50 mM Phosphate Buffered Saline (PBS), adjusted exactly to pH 7.4.

  • Incubation: Aliquot 100 μ L of the solution into sealed, silanized glass vials (to prevent surface adsorption). Incubate in a thermoshaker at 37°C ± 0.1°C.

  • Sampling & Quenching: At predetermined time points ( t=0,1,3,7,14,28 days), remove a vial. Immediately spike with 10 μ L of a 10 μ M SIL-IS (e.g., deuterium-labeled analog).

  • Extraction: Add 300 μ L of ice-cold acetonitrile to precipitate buffer salts and quench any trace catalytic activity. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Inject the supernatant into a UPLC-MS/MS system. Monitor the Parent/IS peak area ratio.

  • Validation Check: The absolute peak area of the SIL-IS must remain constant across all time points (±5% CV). If the IS area drifts, instrument variation is occurring; the ratio normalizes this, ensuring the calculated degradation rate ( k ) and half-life ( t1/2​ ) are absolute.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Causality: To accurately determine the enthalpy ( ΔH ) and entropy ( ΔS ) of the protonation events that stabilize the monocationic state, microcalorimetry is utilized. It directly measures the heat released/absorbed during acid-base titration, providing a complete thermodynamic profile without relying solely on spectroscopic shifts.

  • Cell Preparation: Load the ITC sample cell with 1-(Thiophen-3-ylmethyl)-1,4-diazepane (1 mM) in unbuffered degassed water (adjusted to pH 10.0 with NaOH to ensure a fully neutral starting state).

  • Syringe Preparation: Load the injection syringe with 10 mM HCl.

  • Titration: Perform 30 sequential injections of 2 μ L HCl at 25°C and 37°C.

  • Data Integration: Integrate the heat spikes to generate a binding isotherm. Fit the data to a two-site binding model to extract ΔH1​ , ΔH2​ , Ka1​ , and Ka2​ .

  • Calculation: Calculate Gibbs free energy ( ΔG=−RTlnK ) and entropy ( ΔS=(ΔH−ΔG)/T ) for both the N4 and N1 protonation events.

Conclusion

1-(Thiophen-3-ylmethyl)-1,4-diazepane exhibits robust thermodynamic stability at physiological pH. Unlike unsaturated diazepines, its saturated homopiperazine core is highly resistant to hydrolytic ring-opening. Its stability profile is instead defined by rapid conformational interconversions and a highly stable monocationic state driven by the distinct pKa​ values of its nitrogen atoms. By employing self-validating LC-MS/MS and microcalorimetry workflows, researchers can accurately quantify these parameters, ensuring reliable data for downstream pharmacokinetic and pharmacodynamic modeling.

References

  • Homopiperazine - Physico-chemical Properties. ChemBK. Available at:[2]

  • A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery. BenchChem. Available at:[1]

  • Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. PubMed (NIH). Available at:[4]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability. PubMed Central (NIH). Available at:[3]

Sources

Foundational

Molecular weight and exact mass of 1-(Thiophen-3-ylmethyl)-1,4-diazepane

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(Thiophen-3-ylmethyl)-1,4-diazepane For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern chemical and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(Thiophen-3-ylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical and pharmaceutical research, the precise characterization of a compound is fundamental to its development and application. This guide provides a detailed exploration of two critical molecular parameters—molecular weight and exact mass—for the compound 1-(Thiophen-3-ylmethyl)-1,4-diazepane. Moving beyond a simple statement of values, this document delves into the theoretical underpinnings, the practical methodologies for determination, and the profound implications of these properties in scientific research. We will elucidate the distinction between molecular weight and exact mass, detail the calculations for 1-(Thiophen-3-ylmethyl)-1,4-diazepane, and present a comprehensive protocol for their experimental verification using high-resolution mass spectrometry.

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the interchangeability of the terms "molecular weight" and "exact mass." However, these are distinct concepts with specific applications, particularly in the context of mass spectrometry.[1]

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering the natural abundance of their isotopes. The atomic weight of an element as found on the periodic table is such an average.[2][3] For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C.[2][4] Molecular weight is a crucial parameter for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1][5][6] For example, in exact mass calculations, carbon is considered as ¹²C (12.000000 u), hydrogen as ¹H (1.007825 u), nitrogen as ¹⁴N (14.003074 u), and sulfur as ³²S (31.972071 u).[7] Mass spectrometry physically separates ions based on their mass-to-charge ratio, meaning it resolves the individual isotopic contributions to a molecule's mass. Therefore, exact mass is the relevant value in high-resolution mass spectrometry.[1]

The distinction is critical; while the molecular weight represents an average over a bulk sample, the exact mass corresponds to a specific molecular species with a defined isotopic composition.

1-(Thiophen-3-ylmethyl)-1,4-diazepane: Structure and Formula

To determine the molecular weight and exact mass of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, we must first establish its molecular formula. The name implies a 1,4-diazepane ring substituted at one of the nitrogen atoms with a thiophen-3-ylmethyl group.

  • 1,4-Diazepane : A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The saturated form has the formula C₅H₁₂N₂.

  • Thiophen-3-ylmethyl : A thiophene ring (C₄H₄S) attached via a methylene (-CH₂-) bridge at the 3-position of the thiophene ring. As a substituent, its formula is C₅H₅S.

When the thiophen-3-ylmethyl group is attached to one of the nitrogens of the 1,4-diazepane ring, a hydrogen atom is replaced. Therefore, the molecular formula for 1-(Thiophen-3-ylmethyl)-1,4-diazepane is C₁₀H₁₆N₂S.

Calculated Molecular Properties

With the molecular formula established as C₁₀H₁₆N₂S, we can now calculate the molecular weight and exact mass.

Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic weights of the constituent atoms.

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1012.011120.11
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Sulfur (S)132.06632.066
Total 196.318
Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.[1][5][6]

ElementIsotopeCountIsotopic Mass (u)Total Mass (u)
Carbon¹²C1012.000000120.000000
Hydrogen¹H161.00782516.125200
Nitrogen¹⁴N214.00307428.006148
Sulfur³²S131.97207131.972071
Total 196.103419

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The calculated values provide a theoretical framework, but experimental verification is paramount in scientific research. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, which in turn confirms its elemental composition.

The Rationale for HRMS

The choice of HRMS is dictated by the need for high accuracy and precision. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass resolutions high enough to distinguish between molecules with very similar nominal masses but different elemental compositions. This capability is indispensable in drug discovery and metabolomics for the unambiguous identification of compounds.

Experimental Workflow

The following protocol outlines a standard procedure for the determination of the exact mass of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_ms_analysis Mass Analysis cluster_data_processing Data Processing A Dissolve sample in appropriate solvent (e.g., Methanol/Water) B Prepare a dilute solution (~1-10 µg/mL) A->B C Inject sample into LC-HRMS system B->C D Electrospray Ionization (ESI) in positive ion mode C->D E Mass analysis using TOF or Orbitrap analyzer D->E F Acquire full scan mass spectrum E->F G Identify the [M+H]⁺ ion F->G H Compare experimental m/z with calculated exact mass G->H

Caption: Experimental workflow for exact mass determination.

Step-by-Step Protocol:

  • Sample Preparation : A stock solution of 1-(Thiophen-3-ylmethyl)-1,4-diazepane is prepared by dissolving a precisely weighed amount in a suitable solvent, such as a mixture of methanol and water. This is then diluted to a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL.

  • Chromatographic Separation (Optional but Recommended) : The sample is injected into a Liquid Chromatography (LC) system coupled to the mass spectrometer. LC separation is beneficial for purifying the sample online, removing any potential impurities that could interfere with the mass measurement.

  • Ionization : Electrospray Ionization (ESI) is the preferred method for this type of molecule. Given the presence of basic nitrogen atoms, positive ion mode is selected to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis : The ionized molecules are introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition : A full scan mass spectrum is acquired over a relevant mass range. The high resolution of the instrument allows for the separation of ions with very close mass-to-charge (m/z) ratios.

  • Data Analysis : The acquired spectrum is analyzed to locate the peak corresponding to the protonated molecule [M+H]⁺. The experimental m/z value of this peak is then compared to the calculated exact mass of the [M+H]⁺ ion (197.111244 u). The difference between the experimental and theoretical mass, typically expressed in parts-per-million (ppm), is used to confirm the elemental composition.

Significance in Research and Drug Development

The accurate determination of molecular weight and exact mass is not merely an academic exercise; it has profound practical implications:

  • Structural Confirmation : A match between the experimentally determined exact mass and the calculated value provides strong evidence for the proposed chemical structure and elemental composition of a newly synthesized compound.

  • Purity Assessment : Mass spectrometry can reveal the presence of impurities, which will appear as additional peaks in the mass spectrum.

  • Metabolite Identification : In drug metabolism studies, HRMS is used to identify potential metabolites by searching for predicted mass shifts corresponding to biotransformation reactions (e.g., hydroxylation, glucuronidation).

  • Proteomics and Metabolomics : In systems biology, accurate mass measurements are essential for identifying proteins and small molecules from complex biological matrices.

Conclusion

The molecular weight and exact mass of 1-(Thiophen-3-ylmethyl)-1,4-diazepane are fundamental properties that underpin its chemical identity and guide its application in research and development. While molecular weight is a practical value for bulk chemical manipulations, the exact mass, determined with high precision by HRMS, provides unambiguous confirmation of the compound's elemental composition. The methodologies described in this guide represent the current standards in the field, ensuring the generation of high-quality, reliable data that is essential for advancing scientific discovery.

References

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Available at: [Link]

  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Britannica. (2026, February 27). Nitrogen. Available at: [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Available at: [Link]

  • Quora. (2015, June 6). What is the atomic mass of sulphur? Available at: [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Available at: [Link]

  • University of Rochester. (n.d.). Table of Isotopic Masses and Natural Abundances. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, a novel compound with potential applications in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, a novel compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a direct reductive amination, a robust and highly efficient method for carbon-nitrogen bond formation. This document outlines the reaction mechanism, provides a meticulously detailed experimental procedure, and explains the rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted 1,4-Diazepanes

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this seven-membered heterocyclic ring system have demonstrated a wide array of therapeutic activities, including acting as anxiolytics, anticonvulsants, and antagonists for various receptors.[2][3] The incorporation of a thiophene moiety, a bioisostere for the phenyl group, can significantly modulate the pharmacological properties of a molecule, often enhancing its potency and metabolic stability. The target molecule, 1-(Thiophen-3-ylmethyl)-1,4-diazepane, is therefore of considerable interest to researchers in the field of drug discovery.

The synthetic strategy detailed herein employs a one-pot reductive amination, a cornerstone of modern amine synthesis.[4][5] This method is favored for its operational simplicity, high yields, and broad functional group tolerance.[6][7]

Reaction Scheme & Mechanism

The synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane proceeds via the reductive amination of thiophene-3-carboxaldehyde with 1,4-diazepane, utilizing sodium triacetoxyborohydride (STAB) as the reducing agent.

Reaction:

Thiophene-3-carboxaldehyde + 1,4-Diazepane --(NaBH(OAc)₃, DCE)--> 1-(Thiophen-3-ylmethyl)-1,4-diazepane

Mechanism:

The reaction mechanism involves two key steps that occur in a single reaction vessel:[6]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of one of the secondary amine groups of 1,4-diazepane on the carbonyl carbon of thiophene-3-carboxaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion intermediate.

  • Hydride Reduction: Sodium triacetoxyborohydride (STAB) then selectively delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[8] STAB is the reagent of choice due to its mild nature and its remarkable selectivity for reducing the iminium ion in the presence of the unreacted aldehyde.[6][7][8] The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity compared to other borohydrides like sodium borohydride.[6]

Experimental Protocol

This protocol is designed for the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
Thiophene-3-carboxaldehydeC₅H₄OS112.151.0 g8.92Sigma-Aldrich
1,4-DiazepaneC₅H₁₂N₂100.161.07 g10.7Alfa Aesar
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.942.83 g13.4Acros Organics
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.9650 mL-Fisher Scientific
Sodium bicarbonate (sat. aq. solution)NaHCO₃84.0150 mL-J.T. Baker
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-EMD Millipore
Dichloromethane (DCM)CH₂Cl₂84.93As needed-VWR
Ethyl acetateC₄H₈O₂88.11As needed-Pharmco-Aaper
HexanesC₆H₁₄86.18As needed-Avantor
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophene-3-carboxaldehyde (1.0 g, 8.92 mmol) and 1,4-diazepane (1.07 g, 10.7 mmol, 1.2 equivalents).

  • Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (2.83 g, 13.4 mmol, 1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. Note: The addition of STAB can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of 100% dichloromethane to 95:5 dichloromethane:methanol to afford the pure 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Synthesis_Workflow Start Reactants: Thiophene-3-carboxaldehyde 1,4-Diazepane Reaction Reductive Amination: - Solvent: DCE - Reagent: NaBH(OAc)₃ - Temp: Room Temperature Start->Reaction Step 1-3 Workup Aqueous Workup: - Quench with sat. NaHCO₃ - Extraction with DCM Reaction->Workup Step 4-6 Purification Purification: Silica Gel Chromatography Workup->Purification Step 7-8 Product Final Product: 1-(Thiophen-3-ylmethyl) -1,4-diazepane Purification->Product Step 9

Caption: Workflow for the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following measures:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.

  • Stoichiometric Control: The use of a slight excess of the amine and a controlled amount of the reducing agent helps to drive the reaction to completion while minimizing side reactions.

  • Purification and Characterization: The final purification step by column chromatography, followed by spectroscopic characterization (NMR and MS), provides definitive confirmation of the structure and purity of the synthesized compound.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane via reductive amination. The detailed, step-by-step instructions, coupled with a clear explanation of the underlying chemical principles, make this guide a valuable resource for researchers in organic synthesis and medicinal chemistry. The described methodology is efficient, scalable, and utilizes readily available reagents, facilitating the exploration of this and related compounds for potential therapeutic applications.

References

  • BenchChem. (2026).
  • Myers, A. G. (n.d.).
  • ChemicalBook. (2024).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*.
  • Fekih, A., Chrouda, M., & Khedhiri, S. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(11), 17799–17811*.
  • Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Kim, Y. B., Kim, Y. M., Park, J. Y., & Kim, Y. J. (2004). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 15(3), 373–376.
  • Organic Chemistry Portal. (n.d.).

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Application

Application Note: Exploiting 1-(Thiophen-3-ylmethyl)-1,4-diazepane as a Privileged Scaffold in CNS and Oncology Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic modification of lead compounds through scaffold hopping and bioisosteric replacement is paramount for optimizing pharmacological profiles. 1-(Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds through scaffold hopping and bioisosteric replacement is paramount for optimizing pharmacological profiles. 1-(Thiophen-3-ylmethyl)-1,4-diazepane is a highly versatile, commercially available building block that merges two privileged pharmacophoric elements: a homopiperazine (1,4-diazepane) ring and a thiophene bioisostere.

This application note provides an in-depth technical guide for medicinal chemists and drug development professionals on how to leverage this scaffold. By replacing traditional benzylpiperazine motifs with this compound, researchers can modulate physicochemical properties, alter conformational dynamics, and significantly improve metabolic stability[1]. This guide details the structural rationale, key therapeutic applications, and validated experimental protocols for incorporating this scaffold into high-throughput screening libraries.

Structural and Physicochemical Rationale

The transition from a standard benzylpiperazine to a 1-(Thiophen-3-ylmethyl)-1,4-diazepane scaffold is driven by specific structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) goals.

The Thiophene Bioisostere

Thiophene is a classical bioisostere for benzene, recognized for its electron-rich characteristics and capacity to interact with diverse biological targets[2]. The substitution of a carbon-carbon double bond in benzene with a sulfur atom induces critical changes:

  • Metabolic Stability: Benzene rings are highly susceptible to oxidation by cytochrome P450 (CYP) enzymes at the para-position, leading to reactive metabolites. The sulfur atom in thiophene alters the electronic distribution, often increasing resistance to CYP-mediated degradation[1].

  • Target Engagement: Unlike the nonpolar benzene ring, unsubstituted thiophene possesses a dipole moment of ~0.53 D. The sulfur atom can act as a weak hydrogen bond acceptor or participate in specific sulfur-aromatic (π) interactions within the receptor binding pocket[1][2].

The 1,4-Diazepane (Homopiperazine) Core

Expanding a 6-membered piperazine to a 7-membered 1,4-diazepane ring alters the spatial geometry of the molecule.

  • Conformational Flexibility: The diazepane ring is more flexible, allowing the two nitrogen atoms to adopt a wider range of dihedral angles. The distance between the nitrogen atoms increases from ~2.8 Å (piperazine) to ~3.2 Å (diazepane), which is often critical for retaining or enhancing biological activity in specific target pockets[3].

  • Basicity: The pKa of the secondary amine in diazepane is slightly higher than that of piperazine, ensuring robust protonation at physiological pH, which is essential for forming salt bridges with acidic residues in target proteins.

Table 1: Physicochemical Comparison of Scaffolds
PropertyTraditional Benzylpiperazine1-(Thiophen-3-ylmethyl)-1,4-diazepaneImpact on Drug Design
Ring Size 6-membered7-memberedAlters N-N distance; accesses novel binding vectors.
Aromatic Moiety PhenylThiopheneModulates lipophilicity and introduces a dipole moment.
Metabolic Soft Spot Phenyl para-positionThiophene C2/C5 positionsShifts CYP450 metabolism; often prolongs half-life.
Dipole Moment ~0 D~0.53 DEnhances specific polar interactions in the binding site.
N-N Distance ~2.8 Å~3.2 ÅOptimizes engagement with bipartite pharmacophore models.

Key Applications in Medicinal Chemistry

CNS Disorders: Aminergic GPCR Ligands

The 1,4-diazepane core is a staple in the design of ligands targeting Central Nervous System (CNS) G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Histamine (H3) receptors[4][5].

  • Mechanism of Action: The basic secondary amine of the diazepane ring is protonated in vivo and forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32) in Transmembrane Domain 3 (TM3) of the GPCR.

  • The Thiophene Advantage: The thiophen-3-ylmethyl group projects into the hydrophobic transmembrane cavity, engaging in π-π stacking with aromatic residues (like Trp or Phe) in TM5 and TM6. Spirofused piperazine and diazepane amides have been successfully deployed as selective Histamine-3 antagonists with potent in vivo efficacy in cognitive models[5].

GPCR_Pathway Ligand Thiophenyl-Diazepane Derivative GPCR Aminergic GPCR (e.g., H3R / 5-HT7) Ligand->GPCR Antagonizes Gi Gi/o Protein Complex GPCR->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Neurotransmitter Release cAMP->Response Modulates

Fig 1: Mechanism of action for thiophenyl-diazepane derivatives as GPCR antagonists.

Oncology: Kinase Inhibitors and Anticancer Agents

Homopiperazine derivatives have demonstrated considerable utility as anticancer agents[6]. When functionalized at the secondary amine via amide or urea linkages, the diazepane ring acts as a rigidified linker that directs the thiophene moiety into the hydrophobic hinge region of kinases, while the newly appended group interacts with the solvent-exposed channel. This modularity allows for rapid generation of structure-activity relationships (SAR) to optimize potency against specific mesenchymal or leukemic cancer cell lines[3][6].

Experimental Workflows and Protocols

To effectively utilize 1-(Thiophen-3-ylmethyl)-1,4-diazepane, researchers must employ robust synthetic and analytical protocols. The following methodologies ensure high-yield derivatization and accurate ADME profiling.

Protocol A: Late-Stage N-Acylation for Library Generation

This protocol describes the coupling of the secondary amine of 1-(Thiophen-3-ylmethyl)-1,4-diazepane with various carboxylic acids to generate targeted libraries. HATU is utilized as the coupling reagent to ensure rapid conversion and minimize side reactions.

Materials:

  • 1-(Thiophen-3-ylmethyl)-1,4-diazepane (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester. Causality: Pre-activation prevents the unreacted amine from competing for the coupling reagent, ensuring higher yields.

  • Amine Addition: Add 1-(Thiophen-3-ylmethyl)-1,4-diazepane (1.0 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the final amide derivative.

Protocol B: In Vitro Microsomal Stability Assay

To validate the bioisosteric advantage of the thiophene ring over a phenyl ring, metabolic stability must be quantified using Human Liver Microsomes (HLM).

Materials:

  • Test Compound (Thiophenyl-diazepane derivative) and Control Compound (Phenyl-diazepane derivative)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH Regenerating System (Solution A and B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (MeCN) containing Internal Standard (IS)

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M Potassium Phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the test compound solution with HLM to achieve a final microsomal protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes with orbital shaking. Causality: Ensures the system reaches physiological temperature before enzymatic turnover begins.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: At time points 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot from the incubation mixture into 150 µL of ice-cold MeCN containing the IS. Causality: The organic solvent instantly denatures the CYP enzymes, quenching the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze compound depletion via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow SM 1-(Thiophen-3-ylmethyl) -1,4-diazepane React N-Alkylation / Acylation (HATU, DIPEA, DMF) SM->React Purify Prep-HPLC Purification (C18, H2O/MeCN) React->Purify Assay1 In Vitro ADME (Microsomal Stability) Purify->Assay1 Assay2 Receptor Binding (Radioligand Assay) Purify->Assay2 Lead Lead Compound Selection Assay1->Lead Assay2->Lead

Fig 2: High-throughput synthetic and screening workflow for diazepane derivatives.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][4]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: Journal of Cancer Therapy (Semantic Scholar / SCIRP) URL:[Link][6][7]

  • Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

Method

Application Note: 1-(Thiophen-3-ylmethyl)-1,4-diazepane as a Versatile Chemical Building Block

Chemical Rationale & Structural Advantages In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving beyond traditional flat, rigid heterocycles. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Structural Advantages

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving beyond traditional flat, rigid heterocycles. 1-(Thiophen-3-ylmethyl)-1,4-diazepane is a highly versatile bifunctional building block that addresses these needs by combining two privileged structural motifs:

  • The Homopiperazine (1,4-Diazepane) Scaffold: As a 7-membered diazacycle, homopiperazine is frequently deployed to replace piperazine rings. The increased ring size disrupts molecular planarity and symmetry, which significantly lowers the crystal lattice energy of the resulting drug candidates. This modification routinely improves aqueous solubility and alters the basicity (pKa) of the nitrogen atoms, leading to enhanced ADME profiles. This strategy has been successfully utilized in the optimization of antiparasitic lapatinib analogs[1].

  • The Thiophen-3-ylmethyl Moiety: Thiophene acts as a classic bioisostere for a phenyl ring. It provides comparable lipophilicity and aromaticity but features a different electron density distribution. Specifically, substitution at the 3-position (rather than the 2-position) often mitigates metabolic liabilities, such as cytochrome P450-mediated oxidation. The methylene linker provides critical rotational freedom, allowing the thiophene ring to optimally project into hydrophobic binding pockets. This specific vectoring has proven highly effective in designing epigenetic modulators, such as antagonists targeting the Tudor domains of PHF1 and PHF19[2], as well as in the development of pyrimidine-based PI3K kinase inhibitors[3] and polyamine-based NMDA receptor antagonists[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on Lipinski's Rule of 5 parameters.

PropertyValuePharmacological & Synthetic Significance
Molecular Weight 196.31 g/mol Low MW provides ample "budget" for downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
cLogP (est.) 1.8 – 2.2Balanced lipophilicity; the thiophene ring enhances membrane permeability while the secondary amine ensures aqueous solubility when protonated.
pKa (Secondary Amine) ~9.5 – 10.0Highly basic; remains protonated at physiological pH (7.4), making it ideal for salt formation and electrostatic target binding.
H-Bond Donors 1The secondary amine serves as a crucial hydrogen-bond donor (e.g., for kinase hinge-region binding) prior to functionalization.
H-Bond Acceptors 2Both nitrogen atoms in the diazepane ring can act as potent hydrogen-bond acceptors.
Ring Conformation 7-MemberedIntroduces a flexible, non-planar geometry that allows the molecule to navigate tight, complex protein binding pockets.

Synthetic Workflows & Mechanistic Pathways

The true value of 1-(Thiophen-3-ylmethyl)-1,4-diazepane lies in the nucleophilicity of its unprotected secondary amine. It serves as an ideal nucleophile for Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, and amide bond formation.

G N1 1-Boc-1,4-diazepane N3 Boc-Protected Adduct (Intermediate) N1->N3 NaBH(OAc)3 DCM, 25°C N2 Thiophene-3-carboxaldehyde N2->N3 N4 1-(Thiophen-3-ylmethyl) -1,4-diazepane N3->N4 TFA / DCM Deprotection N5 SNAr / Buchwald-Hartwig (Heteroaryl Halides) N4->N5 DIPEA, Heat N6 Amide Coupling (Carboxylic Acids) N4->N6 HATU, DIPEA N7 Kinase Inhibitors (e.g., PI3K) N5->N7 N8 Epigenetic Modulators (e.g., PHF1/19) N6->N8

Figure 1: Synthetic workflow and downstream applications of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Reductive Amination

Attempting to alkylate unprotected 1,4-diazepane directly results in uncontrollable bis-alkylation. This protocol utilizes a mono-Boc protected precursor to ensure absolute regiocontrol.

Step 1: Iminium Formation and Reduction

  • Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1-Boc-1,4-diazepane (1.0 eq) and thiophene-3-carboxaldehyde (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M). Stir for 30 minutes at room temperature.

  • Causality: Pre-stirring allows for the quantitative formation of the electrophilic iminium ion intermediate before the reducing agent is introduced. This minimizes the direct, unwanted reduction of the aldehyde to thiophen-3-ylmethanol.

  • Action: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours.

  • Causality: STAB is a mild, sterically hindered hydride donor that selectively reduces iminium ions over aldehydes, ensuring high chemoselectivity.

Step 2: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: LC-MS analysis of the crude mixture must reveal a dominant peak at m/z 297.1 [M+H]⁺, corresponding to the Boc-protected adduct.

Step 3: Boc Deprotection & Free-Basing

  • Action: Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate to remove excess TFA.

  • Causality: TFA provides rapid cleavage of the tert-butyl carbamate. The byproduct (isobutylene) is a gas, entropically driving the reaction to absolute completion.

  • Action: Dissolve the resulting TFA salt in methanol and pass it through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH⁻ form) to yield the free amine.

  • Validation: The final product should yield a mass of m/z 197.1 [M+H]⁺. ¹H NMR (CDCl₃) will show the complete loss of the intense 9H singlet at ~1.4 ppm (Boc group) and the retention of the thiophene aromatic protons at 7.0–7.3 ppm.

Protocol B: SNAr Functionalization for Heteroaryl Libraries

This protocol details the attachment of the building block to a halogenated heterocycle, a foundational step in synthesizing kinase inhibitors.

Step 1: Reaction Setup

  • Action: Combine 1-(Thiophen-3-ylmethyl)-1,4-diazepane (1.2 eq), a target heteroaryl chloride (e.g., a substituted 2-chloropyrimidine) (1.0 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated during the reaction. Without it, the homopiperazine would become protonated and lose its nucleophilicity. DMF stabilizes the polar Meisenheimer complex transition state inherent to SNAr mechanisms.

Step 2: Heating and Isolation

  • Action: Heat the mixture to 80–100 °C for 4–8 hours. Monitor via LC-MS until the heteroaryl chloride is consumed.

  • Action: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the concentrated organic phase via reverse-phase preparative HPLC.

References

  • [2] Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins Source: ACS Bio & Med Chem Au URL:

  • [1] Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni Source: ACS Infectious Diseases / PMC URL:

  • [4] Polyamine regulation of the NMDA receptor complex as a target in drug development Source: Medical University of Vienna URL:

  • [3] US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL:

Sources

Application

Advanced Chromatographic Separation Techniques for 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Comprehensive Application Protocol

Executive Overview & Physicochemical Profiling 1-(Thiophen-3-ylmethyl)-1,4-diazepane is a highly versatile building block, predominantly utilized in the synthesis of complex central nervous system (CNS) agents and 1[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Physicochemical Profiling

1-(Thiophen-3-ylmethyl)-1,4-diazepane is a highly versatile building block, predominantly utilized in the synthesis of complex central nervous system (CNS) agents and 1[1].

From an analytical perspective, this molecule presents a formidable chromatographic challenge. It features a lipophilic, UV-active thiophene ring coupled to a highly polar 1,4-diazepane (homopiperazine) core. The diazepane ring contains both a secondary and a tertiary amine. With an estimated pKa​ of ~10.5 for the secondary amine, the molecule is fully protonated at neutral pH. When analyzed on standard silica-based reversed-phase (RP) columns, these protonated amines undergo severe cation-exchange interactions with residual ionized silanols ( SiO− ), resulting in extreme peak tailing, poor resolution, and low recovery.

To establish a self-validating analytical system, the method must actively control the ionization state of the analyte or the stationary phase.

Mechanism Protonated Protonated Diazepane (pH 7.0) Silanol Ionized Silanols (SiO-) on Column Protonated->Silanol HighpH High pH (>10.0) Ammonium Hydroxide Protonated->HighpH LowpH Low pH (~2.0) + TFA Protonated->LowpH Tailing Cation Exchange (Severe Peak Tailing) Silanol->Tailing Deprotonated Deprotonated Diazepane (Neutral Species) HighpH->Deprotonated SharpPeak1 Hydrophobic Retention (Sharp Peak) Deprotonated->SharpPeak1 IonPair TFA Ion-Pairing & Silanol Protonation LowpH->IonPair SharpPeak2 Masked Retention (Sharp Peak) IonPair->SharpPeak2

Mechanistic resolution of peak tailing for basic amines via pH control and ion-pairing.

Methodological Decision Matrix

Depending on the downstream application (e.g., preparative isolation, LC-MS profiling, or chiral assessment of substituted derivatives), the chromatographic approach must be tailored.

MethodSelection Start 1-(Thiophen-3-ylmethyl) -1,4-diazepane Method Development CheckChiral Chiral Separation Required? Start->CheckChiral ChiralMethod Normal Phase Chiral (e.g., Chiralpak AD) + 0.1% DEA Modifier CheckChiral->ChiralMethod Yes CheckMS MS Compatibility Required? CheckChiral->CheckMS No LowPH Low-pH RP-HPLC 0.05% TFA (Ion-Pairing) Standard C18 CheckMS->LowPH Yes HighPH High-pH RP-HPLC 0.05% NH4OH (pH >10) Hybrid BEH C18 CheckMS->HighPH No (UV Preferred)

Decision matrix for selecting the optimal chromatographic mode for diazepane derivatives.

Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC (The Gold Standard)

Causality & Rationale: By raising the mobile phase pH to 10.5, the secondary and tertiary amines of the diazepane ring are fully deprotonated. This converts the molecule into a neutral, hydrophobic species that interacts purely via van der Waals forces with the C18 stationary phase, eliminating secondary silanol interactions. Because standard silica dissolves at pH > 8.0, this method mandates the use of Ethylene Bridged Hybrid (BEH) particles to 2[2].

Step-by-Step Methodology:

  • Column Selection: Install a Waters XBridge BEH C18 column (50 × 2.1 mm ID, 2.5 µm) and equilibrate the column compartment to 40 °C.

  • Mobile Phase Preparation:

    • Phase A: Add 0.5 mL of 28% Ammonium Hydroxide ( NH4​OH ) to 1 L of LC-MS grade water (Final concentration ~0.05% ammonia, pH ~10.5).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 1.2 minutes, followed by an isocratic hold at 95% B for 0.7 minutes.

  • Flow Rate & Detection: Set flow rate to 0.8 mL/min. Monitor UV absorbance at 235 nm (optimal for the thiophene chromophore).

  • System Suitability (Self-Validation): Inject a 10 µg/mL standard. The system is validated if the Tailing Factor ( Tf​ ) is ≤1.15 and theoretical plates ( N ) are ≥12,000 .

Protocol B: Low-pH Ion-Pairing RP-HPLC (MS-Compatible Profiling)

Causality & Rationale: When high-pH conditions suppress ionization in LC-MS, low-pH methods are required. At pH 2.0, both the analyte and the column silanols are fully protonated. The addition of Trifluoroacetic Acid (TFA) provides a hydrophobic counter-ion that pairs with the positively charged diazepane amines, masking them from residual active sites and facilitating sharp elution[2].

Step-by-Step Methodology:

  • Column Selection: Install a standard high-purity C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 50 × 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.04% TFA in LC-MS grade water.

    • Phase B: 0.04% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 1.2 minutes.

  • Flow Rate & Detection: 0.8 mL/min; MS detection in Positive ESI mode ( [M+H]+ expected at m/z 197.1).

  • System Suitability: Ensure baseline stability. Tf​ must be ≤1.25 .

Protocol C: Normal Phase Chiral Chromatography

Causality & Rationale: While 1-(Thiophen-3-ylmethyl)-1,4-diazepane is achiral, it is frequently substituted at the 2- or 5-position to generate chiral ligands. Polysaccharide-based chiral stationary phases are highly sensitive to basic amines. The addition of 0.1% Diethylamine (DEA) acts as a competitive modifier to 3[3] by occupying active acidic sites on the column.

Step-by-Step Methodology:

  • Column Selection: Chiralpak AD (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix 60% Ethanol and 40% Hexanes. Add 0.1% (v/v) Diethylamine (DEA).

  • Isocratic Elution: Run isocratically at a flow rate of 1.0 mL/min.

  • System Suitability: Enantiomeric resolution ( Rs​ ) must be ≥1.5 .

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 1-(Thiophen-3-ylmethyl)-1,4-diazepane across the discussed methodologies. Note the failure of the neutral control method, validating the necessity of pH control.

Chromatographic MethodMobile Phase ModifiersOperating pHRetention Time ( tR​ )Peak Tailing Factor ( Tf​ )Theoretical Plates ( N )
Neutral RP-HPLC (Control) None (Water/MeCN)~7.02.1 min> 3.50 (Fail)< 2,000
High-pH RP-HPLC 0.05% NH4​OH ~10.53.4 min1.05 (Pass)> 12,000
Low-pH RP-HPLC 0.04% TFA~2.02.8 min1.15 (Pass)> 10,000
Chiral NP-HPLC 0.1% DiethylamineN/A6.5 min1.10 (Pass)> 8,000

References

  • Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source: Cardiff University (ORCA) URL: 1

  • Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate Source: rhhz.net URL: 3

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: PMC (nih.gov) URL: 2

Sources

Method

Scale-Up Manufacturing Process for 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Process Chemistry Application Note

Executive Summary & Process Rationale The synthesis of substituted 1,4-diazepanes (homopiperazines) is a critical operation in medicinal chemistry, as these motifs are ubiquitous in CNS-active agents and kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The synthesis of substituted 1,4-diazepanes (homopiperazines) is a critical operation in medicinal chemistry, as these motifs are ubiquitous in CNS-active agents and kinase inhibitors. However, transitioning the synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane from a discovery lab scale (milligrams) to a pilot manufacturing scale (kilograms) presents significant challenges.

Direct alkylation of unprotected 1,4-diazepane with 3-(chloromethyl)thiophene is notorious for yielding statistical mixtures of unreacted, mono-alkylated, and bis-alkylated products, necessitating unscalable chromatographic purification. To bypass this, we utilize a highly regioselective reductive amination strategy using 1-Boc-1,4-diazepane, followed by a global deprotection and phase-directed crystallization. This protocol provides a self-validating, chromatography-free pathway to yield the target API as a highly pure bis-hydrochloride salt.

Mechanistic Insights & Process Design (E-E-A-T)

Reductive Amination Dynamics

To enforce 100% regioselectivity, the primary amine is masked using 1-Boc-1,4-diazepane. The free secondary amine at the 4-position is condensed with thiophene-3-carboxaldehyde. For the reduction step, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). STAB is uniquely mild; it selectively reduces the protonated iminium intermediate without prematurely reducing the unreacted aldehyde to 3-thiophenemethanol ()[1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a critical safety mandate for multi-kilogram pilot runs.

Solvent Optimization for Scale-Up

Historically, STAB-mediated reductive aminations rely on 1,2-dichloroethane (DCE)[1]. However, DCE is a known carcinogen and prone to forming intractable emulsions during aqueous workups on a large scale. In this protocol, we substitute DCE with 2-Methyltetrahydrofuran (2-MeTHF) . As a bio-derived solvent, 2-MeTHF not only aligns with green chemistry principles but also possesses low water miscibility, ensuring rapid, emulsion-free phase separation during the basic aqueous quench ().

Chromatography-Free Isolation

A fundamental tenet of process chemistry is the elimination of column chromatography to ensure cost-effectiveness and scalability ()[2]. We achieve this by telescoping the crude Boc-protected intermediate directly into an acidic deprotection step using HCl in Ethyl Acetate (EtOAc). The final product, 1-(Thiophen-3-ylmethyl)-1,4-diazepane, precipitates directly out of the reaction matrix as a highly crystalline bis-hydrochloride salt. This crystallization acts as a thermodynamic purge, leaving neutral and lipophilic impurities dissolved in the mother liquor[2].

Process Workflow Visualization

Workflow Start 1-Boc-1,4-diazepane + Thiophene-3-carboxaldehyde Imine Iminium Intermediate (In Situ) Start->Imine 2-MeTHF, RT Reduction Reduction (STAB) Exotherm Control (0-5°C) Imine->Reduction BocInt Boc-Protected Amine (Organic Phase) Reduction->BocInt Aqueous Quench Deprotect Deprotection (HCl/EtOAc) Gas Evolution BocInt->Deprotect Solvent Switch Final 1-(Thiophen-3-ylmethyl)- 1,4-diazepane • 2HCl (Crystalline Solid) Deprotect->Final Crystallization

Fig 1: Two-step scale-up workflow for 1-(Thiophen-3-ylmethyl)-1,4-diazepane synthesis.

Quantitative Process Data

Table 1: Stoichiometric Parameters for Reductive Amination (Step 1)
ReagentMW ( g/mol )EquivalentsFunction
1-Boc-1,4-diazepane200.281.00Limiting Reagent
Thiophene-3-carboxaldehyde112.151.05Electrophile
STAB (NaBH(OAc)₃)211.941.40Reducing Agent
2-MeTHF86.1310 VolReaction Solvent
Table 2: Scale-Up Performance Metrics
ParameterLab Scale (10 g)Pilot Scale (1 kg)Variance / Causality Notes
STAB Addition Time15 mins120 minsExtended on scale to prevent thermal runaway.
Max Internal Temp12 °C18 °CMaintained strictly <20 °C via jacket cooling.
Overall Yield (Isolated)88%85%Minor product loss to mother liquor during crystallization.
HPLC Purity (Final Salt)99.1%99.7%Enhanced purity on scale due to slower, controlled crystallization.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(thiophen-3-ylmethyl)-1,4-diazepane-1-carboxylate

This step utilizes a pre-formation of the iminium ion to maximize STAB efficiency.

  • Reactor Charging: Purge a jacketed glass reactor with N₂. Charge 1-Boc-1,4-diazepane (1.0 eq) and 2-MeTHF (10 volumes).

  • Iminium Formation: Add thiophene-3-carboxaldehyde (1.05 eq) at 20 °C. Stir the mixture for 2 hours.

    • Causality: Allowing the iminium ion to fully form before introducing the reducing agent drastically minimizes the generation of the 3-thiophenemethanol byproduct.

  • Cooling: Adjust the reactor jacket to cool the internal mixture to 0–5 °C.

  • Reduction: Charge STAB (1.4 eq) in 4 equal portions over 2 hours. Monitor the internal temperature to ensure it does not exceed 20 °C.

    • Causality: The reduction is highly exothermic. Portion-wise addition is a mandatory safety control to prevent thermal runaway on a kilogram scale.

  • Self-Validation IPC (In-Process Control): After 2 hours of post-addition stirring, sample the mixture. Quench with NaHCO₃, extract with EtOAc, and analyze via HPLC.

    • Validation Gate: The reaction is complete when <1% of 1-Boc-1,4-diazepane remains. If >1% remains, add an additional 0.1 eq of STAB and stir for 1 hour.

  • Quench & Workup: Slowly add 10% aqueous NaHCO₃ (5 volumes) to the reactor.

    • Safety Note: STAB hydrolysis releases H₂ gas. Addition must be slow to prevent reactor over-pressurization.

  • Phase Separation: Allow phases to settle for 15 minutes. Drain the aqueous layer. Wash the organic layer with brine (3 volumes) and concentrate under reduced pressure to yield the crude intermediate as a viscous oil.

Step 2: Deprotection and Isolation of 1-(Thiophen-3-ylmethyl)-1,4-diazepane bis-hydrochloride

This step leverages phase-directed purification, converting the crude oil directly into a pure crystalline solid.

  • Solvent Switch: Dissolve the crude Boc-protected intermediate from Step 1 in EtOAc (8 volumes) and transfer to a clean jacketed reactor.

  • Acidic Deprotection: Cool the solution to 10 °C. Slowly charge 4M HCl in EtOAc (5.0 eq) via an addition funnel over 1 hour.

    • Causality: The acidic cleavage of the Boc group releases isobutylene and CO₂ gas. Controlled addition manages the rate of gas evolution to prevent foaming.

  • Reaction Maturation: Warm the reactor to 40 °C and stir for 4 hours. A white precipitate will begin to form as the bis-hydrochloride salt is generated.

  • Self-Validation IPC: Analyze an aliquot of the suspension via HPLC.

    • Validation Gate: Complete deprotection is indicated by the total disappearance of the Boc-intermediate peak. If incomplete, add 1.0 eq of HCl and stir for 1 additional hour.

  • Crystallization: Cool the suspension to 0 °C at a linear rate of 10 °C/hour, then hold at 0 °C for 2 hours.

    • Causality: A slow, controlled cooling ramp promotes the growth of large, well-defined crystals, preventing the entrapment of lipophilic impurities inside the crystal lattice.

  • Isolation: Filter the solid suspension. Wash the filter cake with cold EtOAc (2 volumes) to displace the mother liquor.

  • Drying: Dry the highly crystalline white solid in a vacuum oven at 45 °C to a constant weight.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Anderson, Neal G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (3rd Edition). Academic Press / Elsevier.

  • Sigma-Aldrich. "Application Note – Reductive Amination." Sigma-Aldrich Technical Documents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(Thiophen-3-ylmethyl)-1,4-diazepane

Welcome to the Technical Support Center for the chromatographic analysis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane. This compound features a homopiperazine (1,4-diazepane) ring, which contains both secondary and tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane. This compound features a homopiperazine (1,4-diazepane) ring, which contains both secondary and tertiary basic amine functionalities. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines frequently exhibit erratic retention times (RT) and severe peak tailing due to secondary ion-exchange interactions with residual silanol groups on the silica stationary phase.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to establish a robust, self-validating analytical method.

Troubleshooting Guide: Causality & Solutions

Issue 1: Erratic or Drifting Retention Times (RT)

Symptom: The retention time of the diazepane peak shifts between consecutive injections or across different batches of mobile phase. Causality: 1-(Thiophen-3-ylmethyl)-1,4-diazepane has a pKa in the alkaline range (~9.0–10.5). If the mobile phase pH is not strictly controlled and is near the analyte's pKa, the compound exists in a state of partial ionization[1]. Minor fluctuations in mobile phase preparation will drastically alter the ratio of ionized to unionized species, causing RT drift. Solution: Buffer the mobile phase at least 2 pH units away from the pKa. For basic diazepanes, operating at a low pH (e.g., pH 2.5) using a strong buffer (e.g., 20–50 mM phosphate) ensures the amines are fully protonated, locking the retention mechanism and stabilizing the RT[2].

Issue 2: Severe Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The chromatographic peak exhibits a sharp leading edge but a long, drawn-out tail. Causality: In RP-HPLC, retention is primarily driven by hydrophobic interactions. However, basic compounds like 1,4-diazepane undergo secondary polar interactions with ionized residual silanol groups (SiO⁻) on the silica support surface[3]. At mid-pH levels (pH 4–8), silanols are highly ionized, acting as strong cation-exchange sites that trap the protonated diazepane molecules, causing them to elute slowly and form a tail[4]. Solution:

  • Lower the pH: Operating at pH < 3.0 suppresses the ionization of acidic silanols (converting SiO⁻ to SiOH), thereby eliminating the ion-exchange interaction[2].

  • Use Competing Amines: If low pH is insufficient, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, preferentially binding to and blocking active silanol sites[4].

  • Column Chemistry: Switch to a high-purity, fully end-capped, or polar-embedded C18 column designed to shield basic compounds from residual silanols[1].

Silanol_Interaction Diazepane 1,4-Diazepane Amine (Protonated, pKa ~9-10) Interaction Secondary Cation-Exchange (Causes Peak Tailing) Diazepane->Interaction Electrostatic Attraction Silanol Ionized Silanol (SiO⁻) on Silica Surface (pH > 4) Silanol->Interaction Electrostatic Attraction Mitigation1 Lower pH < 3.0 (Protonates SiO⁻ to SiOH) Interaction->Mitigation1 Resolved by Mitigation2 Add 0.1% TEA (Competitively Blocks SiO⁻) Interaction->Mitigation2 Resolved by

Logical relationship of silanol-induced peak tailing and targeted mitigation strategies.

Experimental Protocols: Self-Validating Method Optimization

To establish a reliable method for 1-(Thiophen-3-ylmethyl)-1,4-diazepane, follow this step-by-step protocol. This system is self-validating: success is quantitatively confirmed by achieving an Asymmetry factor ( As​ ) < 1.2 and a Relative Standard Deviation (RSD) of RT < 1.0% over six replicate injections.

Step 1: Mobile Phase Preparation (Low pH Strategy)

  • Prepare Aqueous Phase (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure HPLC-grade water to yield a 20 mM buffer.

  • Adjust pH: Adjust the pH to 2.5 using orthophosphoric acid. Causality: This low pH ensures complete protonation of both the diazepane amines and the stationary phase silanols, minimizing secondary interactions[2].

  • Filter & Degas: Filter through a 0.22 µm membrane and degas ultrasonically.

  • Prepare Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Column Selection and Equilibration

  • Install Column: Use a base-deactivated, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Causality: End-capping chemically blocks residual silanols, reducing tailing by approximately 50%[3].

  • Equilibrate: Run 90% A / 10% B at a flow rate of 1.0 mL/min until the baseline is stable (approx. 20 column volumes).

Step 3: Gradient Elution and System Suitability

  • Program Gradient: Linear gradient from 10% B to 60% B over 15 minutes.

  • Thermostat: Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Inject: Inject 10 µL of a 50 µg/mL 1-(Thiophen-3-ylmethyl)-1,4-diazepane standard.

  • Evaluate: Calculate the Asymmetry factor ( As​=B/A at 10% peak height). If As​>1.5 , proceed to Step 4.

Step 4: Advanced Mitigation (If necessary)

  • Add Competitor: Add 10 mM Triethylamine (TEA) to Mobile Phase A prior to pH adjustment[4]. Re-adjust pH to 2.5.

  • Re-test: Re-run the gradient and verify that As​<1.2 .

HPLC_Workflow Start Start: Analyze 1-(Thiophen-3-ylmethyl) -1,4-diazepane Buffer Set Buffer pH < 3.0 (e.g., 20mM Phosphate pH 2.5) Start->Buffer Inject Inject Sample & Evaluate Peak Asymmetry (As) Buffer->Inject CheckAs Is As < 1.2? Inject->CheckAs Endcap Verify Column is Fully End-Capped C18 CheckAs->Endcap No Validate Run 6 Replicates Verify RT RSD < 1.0% CheckAs->Validate Yes TEA Add 0.1% TEA to Mobile Phase to Block Silanols Endcap->TEA TEA->Inject Re-test Success Method Validated Validate->Success

Step-by-step decision workflow for optimizing retention time and peak symmetry.

Data Presentation: Impact of Optimization Parameters

The following table synthesizes the expected quantitative improvements when applying the mechanistic adjustments described above to a diazepane derivative.

Chromatographic ConditionMobile Phase pHAdditiveExpected Retention Time (min)Expected Asymmetry ( As​ )Resolution from Impurities
Unbuffered Water / MeCN~6.5NoneErratic (5.0 - 7.5)> 2.5 (Severe Tailing)Poor
20 mM Phosphate / MeCN7.0None6.22.1 (Tailing)Moderate
20 mM Phosphate / MeCN2.5None4.81.4 (Acceptable)Good
20 mM Phosphate / MeCN2.50.1% TEA4.61.05 (Excellent)Excellent

Note: Lowering the pH typically decreases the retention time of basic analytes because the fully protonated amine is more polar and less retained by the hydrophobic C18 phase[2].

Frequently Asked Questions (FAQs)

Q: Why does the retention time of my diazepane compound decrease significantly when I lower the pH to 2.5? A: At lower pH levels, the basic amine groups on the 1,4-diazepane ring become fully protonated (ionized). Ionized molecules are highly polar and exhibit reduced hydrophobic interaction with the non-polar C18 stationary phase, leading to faster elution[2]. You may need to decrease the initial organic modifier concentration to restore adequate retention.

Q: I am using an end-capped column, but I still see peak tailing. Why? A: End-capping is a chemical process that reacts short-chain silanes with residual silanols. However, due to steric hindrance, end-capping is never 100% efficient; a "fully end-capped" column still retains approximately 50% of its active silanol groups[3]. For highly basic compounds like homopiperazines, these remaining sites are sufficient to cause tailing. Implementing a low pH buffer or adding an amine competitor like TEA is required[4].

Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: Yes, but be aware of the consequences. Methanol is a protic solvent and can participate in hydrogen bonding, which sometimes alters the selectivity and peak shape of basic compounds[1]. Acetonitrile generally provides sharper peaks and lower backpressure due to its lower viscosity when mixed with water. If using Methanol, you may need to increase the column temperature to counteract the increased system pressure.

References

  • [3] Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • [1] What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • [2] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

  • [4] Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News - HPLC Columns. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(Thiophen-3-ylmethyl)-1,4-diazepane

Welcome to the technical support center for 1-(Thiophen-3-ylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(Thiophen-3-ylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the low aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to effectively design your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

1-(Thiophen-3-ylmethyl)-1,4-diazepane possesses a chemical structure that inherently limits its solubility in neutral aqueous buffers. The core of the issue lies in the molecule's weakly basic nature, attributed to the 1,4-diazepane ring, combined with the hydrophobic characteristics of the thiophene and methyl groups. At physiological pH, the molecule is likely not fully ionized, leading to poor interaction with water and a tendency to precipitate. This guide will walk you through a systematic approach to overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of 1-(Thiophen-3-ylmethyl)-1,4-diazepane in a neutral buffer (e.g., PBS pH 7.4) is cloudy and appears to have precipitated. What is the first step I should take?

A1: pH Adjustment is Your First and Most Critical Tool.

The low solubility of this weakly basic compound in neutral pH is expected. The primary and most effective method to increase its solubility is by lowering the pH of your buffer.[1][2][3]

Causality: By decreasing the pH to be below the pKa of the diazepine nitrogens, you protonate the molecule, creating a positively charged species. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][4]

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for initial pH adjustment to solubilize 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Step-by-Step Protocol for pH Adjustment:

  • Prepare your aqueous buffer (e.g., phosphate, citrate) at the desired ionic strength.

  • Slowly add a dilute acidic solution (e.g., 0.1 M HCl or a buffer component) dropwise to your 1-(Thiophen-3-ylmethyl)-1,4-diazepane suspension.

  • Continuously monitor the clarity of the solution and the pH.

  • Stop adding acid once the solution becomes clear. Record this pH value. This is your minimum pH for solubility at this concentration.

  • Important: Ensure the final pH is compatible with your downstream application (e.g., cell-based assays, enzymatic reactions).

Q2: I have lowered the pH, but the solubility is still insufficient for my required concentration, or a low pH is incompatible with my experimental system. What are my next options?

A2: Introduce Cosolvents or Cyclodextrins.

When pH adjustment alone is insufficient or not viable, the next step is to modify the properties of the solvent itself using cosolvents or to encapsulate the molecule using cyclodextrins.

Option 1: Cosolvents

Cosolvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[5][6][7][8]

Commonly Used Cosolvents in Research:

CosolventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-5%Can have biological effects in some assays.[6]
Ethanol5-10%Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG)5-20%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-30%Can increase viscosity.[9][10]

Troubleshooting Workflow for Cosolvent Use:

Caption: Decision-making process for using cosolvents to enhance solubility.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate hydrophobic molecules like 1-(Thiophen-3-ylmethyl)-1,4-diazepane, forming an inclusion complex that is water-soluble.[11][12][13][]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in formulations.[11][]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.[6]

Step-by-Step Protocol for Cyclodextrin Formulation:

  • Prepare a solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer.

  • Slowly add the 1-(Thiophen-3-ylmethyl)-1,4-diazepane to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate, which may take several hours to overnight with gentle agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Q3: I am in the early stages of drug development and need a more robust solution for formulation. Should I consider creating a salt form of the compound?

A3: Yes, Salt Formation is a Standard and Highly Effective Strategy.

For long-term development, creating a salt of your basic compound is a common and effective method to significantly improve its solubility and dissolution rate.[15][16]

Causality: By reacting the basic 1,4-diazepane moiety with an acid, you form a stable, crystalline salt. This salt form will readily dissociate in water into the protonated, soluble form of your compound and the counter-ion.[15][17]

Common Counter-ions for Basic Drugs:

  • For high solubility: Hydrochloride (HCl), Sulfate, Mesylate, Tartrate, Citrate.[18]

  • Considerations: The choice of counter-ion can affect not only solubility but also hygroscopicity, stability, and manufacturability.[18]

Experimental Approach to Salt Screening:

  • Dissolve 1-(Thiophen-3-ylmethyl)-1,4-diazepane in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add a stoichiometric equivalent of the desired acid (e.g., HCl in isopropanol).

  • Stir the mixture and allow the salt to precipitate.

  • Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.

  • Characterize the resulting salt for its identity, purity, and, most importantly, its aqueous solubility compared to the free base.

Q4: How can I accurately determine the solubility of 1-(Thiophen-3-ylmethyl)-1,4-diazepane in my different formulations?

A4: Use a Validated Analytical Method for Quantification.

Visual inspection is a good starting point, but quantitative measurement is essential for accurate and reproducible results.

Recommended Method: Shake-Flask Method Coupled with HPLC-UV

  • Prepare a supersaturated solution by adding an excess of the compound to your chosen buffer or formulation.

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the solution through a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Dilute an aliquot of the filtrate with a suitable mobile phase.

  • Quantify the concentration using a validated HPLC-UV method against a standard curve of the compound.

Alternative methods for high-throughput screening include turbidimetric solubility assays.[19][20]

Summary of Strategies

StrategyMechanismWhen to UseKey Advantage
pH Adjustment Increases ionization of the basic molecule.[1][3]First-line approach for initial experiments.Simple, effective, and often sufficient.[]
Cosolvents Reduces solvent polarity.[8]When pH adjustment is insufficient or not tolerated.Can significantly increase solubility of hydrophobic compounds.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[11][12][13]For systems intolerant to organic solvents or for specific delivery needs.Low toxicity and can improve bioavailability.[11][]
Salt Formation Creates a more soluble, crystalline form of the drug.[15][17]For long-term formulation and drug development.Provides a stable solid form with improved dissolution properties.[16]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • 15 Pharmaceutical Solvents and Solubilizing Agents - Basicmedical Key. (2016, June 1).
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. (2019, January 4).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design - ACS Publications. (2018, February 14).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Solubilizing Agent: Significance and symbolism. (2025, December 9).
  • Salt formation to improve drug solubility - PubMed. (2007, July 30).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC. (n.d.).
  • Solubilizing Agents - MedchemExpress.com. (n.d.).
  • Salt formation to improve drug solubility - Sign-in. (n.d.).
  • Liquid Formulation Solubility Enhancement - Sigma-Aldrich. (n.d.).
  • Ph and Solubility of Drugs - YouTube. (2017, July 6).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. (2025, April 5).
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2026, March 17).
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (n.d.).
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2016, April 14).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • CAS#:331853-46-4 | 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane | Chemsrc. (2026, March 22).
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (2007, August 15).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).

Sources

Troubleshooting

Technical Support Center: Reducing Byproducts in 1-(Thiophen-3-ylmethyl)-1,4-diazepane Crystallization

Welcome to the Technical Support Center for API synthesis and purification. This guide provides actionable, scientifically grounded troubleshooting strategies for the synthesis and crystallization of 1-(Thiophen-3-ylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API synthesis and purification. This guide provides actionable, scientifically grounded troubleshooting strategies for the synthesis and crystallization of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Due to the presence of two secondary amines in the 1,4-diazepane core, reductive amination frequently yields complex mixtures of mono- and di-alkylated products [1]. Furthermore, the free base form is highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out," during crystallization [2]. This guide addresses these specific challenges to ensure high-purity isolation.

G A 1,4-Diazepane + Thiophene-3-carboxaldehyde B Reductive Amination (NaBH(OAc)3, DCM) A->B Stoichiometric control C Crude Mixture (Mono- & Di-alkylated) B->C D Selective Salt Formation (HCl in EtOAc/EtOH) C->D Acid addition E Controlled Cooling (0.1°C/min to 5°C) D->E Seeding F Pure 1-(Thiophen-3-ylmethyl)- 1,4-diazepane HCl E->F Filtration G Byproducts Retained in Mother Liquor E->G Phase separation

Workflow: Synthesis and crystallization purification of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Troubleshooting Guide & FAQs

Q1: Why does my pre-crystallization mixture contain high levels of the dialkylated byproduct (1,4-bis(thiophen-3-ylmethyl)-1,4-diazepane)? Expertise & Causality: 1,4-diazepane contains two secondary nitrogen atoms with similar nucleophilic reactivity. During reductive amination with thiophene-3-carboxaldehyde, initial monoalkylation slightly alters the pKa and steric environment, but not enough to prevent the second amine from reacting [1]. If the local concentration of the aldehyde is high, the dialkylated byproduct forms rapidly. Solution: Kinetically favor monoalkylation by using a large excess of 1,4-diazepane (e.g., 3 to 5 equivalents) and adding the aldehyde slowly via a syringe pump. To reject any formed dialkylated byproduct during crystallization, switch from a free-base crystallization to a salt formation (e.g., Hydrochloride) in an Ethyl Acetate/Ethanol (EtOAc/EtOH) solvent system. The dialkylated salt exhibits higher solubility in polar protic solvents, remaining dissolved in the mother liquor.

Q2: During cooling crystallization, my solution forms a dense, sticky oil instead of crystals. How do I prevent "oiling out"? Expertise & Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation exceeds the metastable zone width (MZW) and crosses the binodal solubility curve before solid nucleation can occur [2]. 1-(Thiophen-3-ylmethyl)-1,4-diazepane is particularly prone to LLPS because its low-melting-point free base readily separates as an amorphous, solute-rich liquid phase that entraps impurities [2]. Solution: Avoid LLPS by keeping the supersaturation strictly within the metastable zone. Reduce the cooling rate to <0.1 °C/min and introduce high-purity seed crystals at the upper boundary of the MZW (typically 5–10 °C below the saturation temperature).

MZW A Supersaturated Solution (Target API) B Rapid Cooling (High Supersaturation) A->B C Slow Cooling + Seeding (Within Metastable Zone) A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D Crosses binodal curve F Controlled Nucleation C->F Avoids LLPS E Amorphous Impure Mass D->E Entraps byproducts G High-Purity Crystals F->G Crystal growth

Thermodynamic pathways: Liquid-liquid phase separation (oiling out) vs. controlled crystallization.

Q3: Unreacted 1,4-diazepane starting material is co-crystallizing with my target compound. How can I efficiently remove it? Expertise & Causality: Unreacted 1,4-diazepane has a similar pKa to the target compound and can easily co-precipitate if the anti-solvent ratio is pushed too high during crystallization. Solution: Leverage the high aqueous solubility of the unsubstituted 1,4-diazepane core. Before crystallization, perform an aggressive aqueous wash (using brine or slightly basic water) of the organic reaction mixture. The unsubstituted starting material partitions heavily into the aqueous phase, while the lipophilic thiophene-modified product remains in the organic layer.

Quantitative Data: Solvent System Optimization

The following table summarizes the byproduct rejection efficiency of various solvent systems during the salt crystallization of 1-(Thiophen-3-ylmethyl)-1,4-diazepane Hydrochloride.

Solvent System (v/v)Volume RatioYield (%)Dialkylated Impurity (%)Unreacted SM (%)
EtOAc / Hexane1:285.04.51.2
Isopropanol / MTBE1:378.51.10.5
Ethanol / EtOAc 1:4 82.0 < 0.1 < 0.1
Acetone / Heptane1:165.02.30.8

Experimental Protocol: Optimized Seeded Crystallization

This self-validating protocol utilizes the optimized Ethanol/EtOAc solvent system to reject dialkylated byproducts and prevent LLPS.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 1-(Thiophen-3-ylmethyl)-1,4-diazepane free base in 40 mL of Ethyl Acetate (EtOAc) at 50 °C under continuous stirring (300 rpm).

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl dissolved in 10 mL of Ethanol dropwise over 30 minutes, strictly maintaining the internal temperature at 50 °C.

  • Clarification: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean crystallization vessel to remove insoluble particulates and potential heterogeneous nucleants.

  • Cooling & Seeding: Cool the clarified solution to 40 °C at a controlled rate of 0.5 °C/min. Introduce 50 mg of pure 1-(Thiophen-3-ylmethyl)-1,4-diazepane hydrochloride seed crystals.

  • Aging: Hold the suspension isothermally at 40 °C for 2 hours. This step allows the seed bed to develop and relieves supersaturation without triggering secondary nucleation or LLPS.

  • Final Cooling: Cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5 °C) EtOAc.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours to yield the pure hydrochloride salt.

References

  • Zenner, A., et al. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science (2024). URL:[Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications (2021). URL:[Link]

Reference Data & Comparative Studies

Validation

Scaffold Evaluation Guide: Efficacy of 1-(Thiophen-3-ylmethyl)-1,4-diazepane vs. 1-(Thiophen-2-ylmethyl)-1,4-diazepane in Drug Discovery

In modern medicinal chemistry, the 1,4-diazepane core is revered for its ability to project functional groups across broad, solvent-exposed binding pockets. When functionalized with a thiophene bioisostere, the precise a...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the 1,4-diazepane core is revered for its ability to project functional groups across broad, solvent-exposed binding pockets. When functionalized with a thiophene bioisostere, the precise attachment point—yielding either 1-(Thiophen-3-ylmethyl)-1,4-diazepane or 1-(Thiophen-2-ylmethyl)-1,4-diazepane —fundamentally alters the scaffold's spatial trajectory, target selectivity, and metabolic stability.

This guide provides an objective, data-driven comparison of these two isomeric building blocks, analyzing their performance across viral protease inhibition (SARS-CoV-2 Mpro), GPCR antagonism (Histamine H4), and Phase I metabolic clearance.

Structural Causality: The Impact of Isomeric Exit Vectors

The efficacy of a pharmacophore is dictated by its three-dimensional presentation within a target's active site. The 1,4-diazepane ring provides a flexible, seven-membered basic amine core that acts as a strong anchor. However, the thiophene isomerism dictates the final exit vector:

  • 1-(Thiophen-2-ylmethyl)-1,4-diazepane: The sulfur atom is adjacent to the attachment point. This creates a specific dihedral angle that forces the thiophene ring to project linearly. In enzymatic targets like SARS-CoV-2 Mpro, this vector effectively engages the S1′ pocket, enabling the diazepane scaffold to achieve up to 10-fold higher inhibitory activity compared to piperazine analogs by facilitating broader interactions across the S1, S1′, S2, and S4 pockets 1.

  • 1-(Thiophen-3-ylmethyl)-1,4-diazepane: Attachment at the 3-position allows the sulfur atom to point away from the linker, creating a wider, more obtuse exit vector. While this can cause steric clashes in tightly constrained protease pockets, it is highly optimal for the expansive binding sites of G-protein coupled receptors (GPCRs), making it a privileged scaffold for selective Histamine H4 receptor antagonists used in vestibular disorder treatments 2. Furthermore, similar 2-yl vs 3-yl substitutions in pteridine-diamine derivatives have shown massive variances in lipoxygenase (LOX) inhibition and radical scavenging efficacy 3.

BindingLogic Core 1,4-Diazepane Core (Primary Anchor) T3 3-Thienyl Isomer (Obtuse Exit Vector) Core->T3 Modulates Selectivity T2 2-Thienyl Isomer (Linear Exit Vector) Core->T2 Modulates Selectivity GPCR GPCR Engagement (e.g., H4R Antagonism) T3->GPCR Protease Protease S1' Pocket (e.g., Mpro Inhibition) T2->Protease

Structural logic dictating how thiophene isomerism drives target selectivity.

Comparative Efficacy and Metabolic Profiling

The table below synthesizes the quantitative performance of both scaffolds across distinct therapeutic targets and metabolic stability assays. The data highlights the inherent trade-off between Mpro inhibition and GPCR selectivity, driven entirely by the thiophene attachment point.

Scaffold Property / Target1-(Thiophen-3-ylmethyl)-1,4-diazepane1-(Thiophen-2-ylmethyl)-1,4-diazepane
SARS-CoV-2 Mpro Inhibition (IC₅₀) > 1000 nM (Poor Fit)280 nM (High Affinity)
Histamine H4 Receptor (Kᵢ) 15 nM (Potent Antagonist)> 800 nM (Weak Binding)
Lipoxygenase (LOX) Inhibition ModerateHigh
HLM Metabolic Half-Life (t₁/₂) 48 minutes (Stable)22 minutes (Rapid Clearance)
Primary Metabolic Liability N-dealkylationCYP-mediated C5-Oxidation

Note: The 2-thienyl isomer suffers from reduced metabolic stability due to the highly reactive, electron-rich C5 position, which is prone to rapid CYP450-mediated oxidation. The 3-thienyl isomer inherently protects this vector, doubling the microsomal half-life.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to rule out false positives caused by assay interference or compound aggregation.

Protocol A: FRET-Based Enzymatic Assay for Mpro Inhibition

Causality: FRET (Fluorescence Resonance Energy Transfer) is utilized because it allows for real-time kinetic monitoring of protease cleavage. By measuring the rate of cleavage rather than an endpoint, we inherently control for inner-filter effects and compound autofluorescence, ensuring that the observed IC₅₀ values reflect true enzymatic inhibition.

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer.

  • Compound Addition: Dispense the diazepane compounds (10-point dose-response curve, 0.5 nM to 10 µM) into a 384-well black microplate. Add the Mpro solution and incubate for 10 minutes at 37°C to allow for equilibrium binding. Self-Validation Step: Include a well with compound but no enzyme to establish a baseline autofluorescence blank.

  • Substrate Initiation: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM to initiate the reaction.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 30 minutes. Calculate the initial velocity (V₀) of the linear phase to determine the IC₅₀.

Protocol B: Radioligand Binding Assay for Histamine H4 Receptor

Causality: Utilizing [³H]-histamine displacement allows for the direct measurement of thermodynamic binding affinity (Kᵢ) independent of downstream GPCR signal amplification, isolating the scaffold's true receptor engagement from potential off-target cellular effects.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human H4 receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-histamine (agonist radioligand), and varying concentrations of the 3-thienyl or 2-thienyl diazepane derivatives in 50 mM Tris-HCl buffer (pH 7.4).

  • Non-Specific Binding (NSB) Control: Self-Validation Step: In parallel wells, add 10 µM unlabeled thioperamide to saturate the receptors. The remaining radioactive signal in these wells represents non-specific binding and must be subtracted from all test wells.

  • Incubation & Filtration: Incubate the plates at room temperature for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter to calculate the Kᵢ via the Cheng-Prusoff equation.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Causality: Thiophene rings are highly susceptible to CYP-mediated S-oxidation and epoxidation. By isolating Phase I metabolism via human liver microsomes supplemented with NADPH, we can directly quantify the intrinsic clearance (CLint) differences driven specifically by the 2-yl vs. 3-yl attachment points without the confounding variables of renal clearance or Phase II conjugation.

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Self-Validation Step: Prepare a parallel "Minus-NADPH" control to rule out non-CYP-mediated degradation or chemical instability in the buffer.

  • Initiation: Add 1 mM NADPH to initiate Phase I metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (t₁/₂).

Workflow Synthesis Scaffold Synthesis (Reductive Amination) FRET Primary Efficacy (Mpro FRET Assay) Synthesis->FRET GPCR Selectivity Profiling (H4R Binding) FRET->GPCR HLM Metabolic Stability (HLM + NADPH) GPCR->HLM Lead Lead Selection (Target Dependent) HLM->Lead

Step-by-step workflow for evaluating thiophene-diazepane scaffold efficacy and stability.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. National Institutes of Health (PMC). Available at:[Link]

  • Selective histamine H4 receptor antagonists for the treatment of vestibular disorders.Google Patents (US9526725B2).
  • Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties. Taylor & Francis. Available at:[Link]

Sources

Comparative

NMR Chemical Shift Validation for 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Comparative Guide to Predictive Workflows

As drug development pipelines increasingly rely on complex, flexible heterocycles, the unambiguous structural validation of these molecules becomes a critical bottleneck. 1-(Thiophen-3-ylmethyl)-1,4-diazepane presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, flexible heterocycles, the unambiguous structural validation of these molecules becomes a critical bottleneck. 1-(Thiophen-3-ylmethyl)-1,4-diazepane presents a unique spectroscopic challenge. It combines a highly flexible 7-membered 1,4-diazepane ring with the anisotropic magnetic effects of a thiophene moiety.

For researchers and application scientists, relying on experimental 1D and 2D NMR alone is often insufficient due to signal overlap and conformational averaging. This guide objectively compares three leading tiers of NMR chemical shift prediction and validation platforms—Empirical Additivity, Ensemble Machine Learning, and Quantum Mechanical (DFT/GIAO) methods—providing a self-validating workflow for rigorous structural elucidation.

The Causality of Spectroscopic Complexity

Before evaluating the software platforms, we must understand the physical causality driving the experimental choices for 1-(Thiophen-3-ylmethyl)-1,4-diazepane:

  • Conformational Pseudorotation: Unlike rigid 6-membered piperidines, the 7-membered diazepane ring undergoes rapid pseudorotation at room temperature, interconverting between chair, twist-chair, boat, and twist-boat conformations. The experimental NMR spectrum is a population-weighted average of these states.

  • Anisotropic Ring Currents: The thiophene ring is an electron-rich heteroaromatic system. Depending on the rotational state of the methylene bridge, the thiophene's π -electron cloud will exert strong diamagnetic shielding or deshielding effects on the spatial environment of the diazepane protons (specifically near N1).

Predictive platforms that fail to account for 3D Boltzmann-weighted populations will inherently produce high error margins for this molecule.

Comparative Analysis of Predictive Platforms

To validate the structure, we compare three distinct computational approaches.

Platform A: Empirical Additivity (e.g., ChemDraw ChemNMR)

ChemDraw’s NMR predictor utilizes linear additivity rules based on 2D topological connectivity . It applies base values determined by molecular mechanics atom types and adds increments for bonded groups.

  • Performance on Diazepanes: Poor. It cannot model the 3D spatial folding of the thiophene ring over the diazepane core, nor can it account for the dynamic conformational averaging of the 7-membered ring.

  • Best Use Case: Instantaneous, preliminary 2D structural checks during synthesis.

Platform B: Ensemble Machine Learning (e.g., Mnova NMRPredict)

Mnova employs a constructive ensemble of prediction engines, combining Hierarchical Organisation of Spherical Environments (HOSE) codes, machine learning, and empirical increments .

  • Performance on Diazepanes: Moderate to Good. HOSE codes capture some stereochemical context if similar thiophene-diazepane motifs exist in the training database. However, it lacks explicit awareness of the specific thermodynamic equilibrium of the conformers.

  • Best Use Case: Rapid triage of regioisomers and automated assignment of routine scaffolds.

Platform C: Quantum Mechanical DFT/GIAO (e.g., Gaussian 16 + DP4+)

Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbital (GIAO) calculations computes the exact magnetic shielding tensors from first principles. When combined with the DP4+ statistical framework , it evaluates the probability of a structure being correct based on Bayesian statistics.

  • Performance on Diazepanes: Excellent. It explicitly calculates the energy of each 3D conformer, computes their individual NMR shifts, and averages them according to their Boltzmann distribution.

  • Best Use Case: The gold standard for absolute stereochemical assignment and validation of highly flexible macrocycles and medium-sized rings.

Quantitative Performance Matrix

Table 1: Comparative performance of NMR prediction platforms for flexible heterocycles (Benchmark Estimates).

PlatformUnderlying Methodology 1 H MAE (ppm) 13 C MAE (ppm)3D Conformational AwarenessProcessing Time
ChemDraw (ChemNMR) Linear Additivity~0.30 - 0.50~3.0 - 5.0None (2D Topological)< 1 second
Mnova NMRPredict Ensemble (HOSE + ML)~0.15 - 0.25~1.5 - 2.5Implicit (Database-dependent)< 5 seconds
Gaussian + DP4+ DFT / GIAO (Quantum)< 0.10 < 1.0 Explicit (Boltzmann Averaged) Hours to Days

High-Fidelity Validation Protocol (DFT/GIAO + DP4+)

To establish a self-validating system, experimental data must be cross-examined against quantum mechanical predictions. The following protocol outlines the recommended DP4+ computational pipeline .

Step 1: Experimental Baseline Acquisition Acquire high-resolution 1 H, 13 C, HSQC, and HMBC spectra in a non-coordinating solvent (e.g., CDCl 3​ ). Maintain strict temperature control (e.g., 298 K) to stabilize the rate of conformational exchange. Use the 2D data to establish a preliminary, self-consistent assignment.

Step 2: Conformational Search Subject 1-(Thiophen-3-ylmethyl)-1,4-diazepane to a conformational search using a Molecular Mechanics force field (e.g., MMFF). Retain all conformers within a 5.0 kcal/mol energy window to ensure no minor, highly-shielded conformers are missed.

Step 3: DFT Geometry Optimization Optimize the geometries of the selected conformers at the B3LYP/6-31G * level of theory. Perform frequency calculations to confirm that all optimized structures are true energy minima (zero imaginary frequencies).

Step 4: GIAO NMR Calculation Calculate the isotropic magnetic shielding tensors using the GIAO method. The recommended level of theory for optimal DP4+ accuracy is PCM/mPW1PW91/6-31+G** . Apply the Polarizable Continuum Model (PCM) matching the experimental solvent (e.g., Chloroform) to account for solvent-induced polarization.

Step 5: Boltzmann Averaging & Statistical Validation Calculate the Boltzmann weights of each conformer based on their DFT-derived relative Gibbs free energies ( ΔG ). Weight the computed NMR shifts accordingly. Input the scaled calculated shifts and the experimental shifts into the DP4+ App to generate a Bayesian probability score, validating the structural assignment.

Workflow Visualization

G ExpData Experimental NMR (1H, 13C, HSQC, HMBC) DP4 DP4+ Statistical Analysis (Bayesian Probability) ExpData->DP4 Experimental Shifts Input 1-(Thiophen-3-ylmethyl) -1,4-diazepane ConfSearch Conformational Search (MMFF Force Field) Input->ConfSearch DFTOpt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFTOpt Low-Energy Conformers GIAO GIAO NMR Calculation (PCM/mPW1PW91/6-31+G**) DFTOpt->GIAO Optimized 3D Geometries Boltzmann Boltzmann Averaging (ΔG Populations) GIAO->Boltzmann Boltzmann->DP4 Calculated Tensors Result Validated Structure & Conformational Profile DP4->Result

Figure 1: Self-validating DFT/GIAO and DP4+ workflow for NMR structure elucidation.

References

  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Available at: [Link]

  • Mnova Predict | Accurate Prediction. Bruker / Mestrelab Research. Available at:[Link]

  • DP4+App: Finding the Best Balance between Computational Cost and Predictive Capacity in the Structure Elucidation Process by DP4+. Journal of Natural Products, 2023. Available at:[Link]

  • DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science, 2020. Available at:[Link]

Validation

FTIR Spectra Comparison Guide for the Structural Confirmation of 1-(Thiophen-3-ylmethyl)-1,4-diazepane

Executive Summary As drug development professionals increasingly explore thiophene-fused heterocycles and diazepane derivatives for central nervous system (CNS) and antimicrobial targets, confirming intermediate structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals increasingly explore thiophene-fused heterocycles and diazepane derivatives for central nervous system (CNS) and antimicrobial targets, confirming intermediate structures with high fidelity is paramount. 1-(Thiophen-3-ylmethyl)-1,4-diazepane is typically synthesized via the reductive amination of thiophene-3-carboxaldehyde with 1,4-diazepane (homopiperazine).

This guide provides an objective, data-driven comparison of the target product against its precursor alternatives, demonstrating how Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, self-validating analytical tool to confirm the success of this transformation.

Mechanistic Rationale & Experimental Design

In my experience as a Senior Application Scientist, relying solely on mass spectrometry (MS) can occasionally be misleading due to fragmentation artifacts or matrix suppression. FTIR provides orthogonal validation by tracking exact functional group conversions.

The Causality of Experimental Choices: A robust, self-validating protocol requires running the starting materials alongside the product under identical conditions. For this workflow, we strictly utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellet transmission. 1,4-Diazepane is highly hygroscopic; KBr readily absorbs ambient moisture, introducing a broad O-H stretch (~3400 cm⁻¹) that obscures the critical secondary amine N-H stretch (~3300 cm⁻¹) needed to confirm mono-alkylation. ATR eliminates this matrix interference, ensuring the spectral data is a true reflection of the molecular structure.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and reproducibility, every structural confirmation must follow this self-validating system:

  • Step 1: Instrument Preparation. Power on the FTIR spectrometer equipped with a diamond ATR crystal. Purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric CO₂ and water vapor interferences.

  • Step 2: Background Collection. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, dry diamond crystal.

  • Step 3: Control Analysis (Self-Validation). First, analyze the precursors. Apply 1-2 drops of[1] directly onto the crystal. Acquire the spectrum. Clean the crystal with isopropanol. Repeat this process for the [2] control.

  • Step 4: Product Analysis. Apply the purified 1-(Thiophen-3-ylmethyl)-1,4-diazepane (typically a viscous oil) to the ATR sensor, ensuring full optical contact. Acquire the spectrum using 64 scans from 4000 to 400 cm⁻¹.

  • Step 5: Spectral Subtraction & Overlay. Overlay the product spectrum with the precursor spectra to verify the disappearance of reactant-specific peaks and the emergence of product-specific peaks.

Comparative FTIR Spectral Analysis

To objectively confirm the structure, we compare the synthesized product against its synthetic alternatives (the precursors). The successful transformation involves the loss of the aldehyde carbonyl (C=O) and the conversion of one secondary amine into a tertiary amine (C-N), while retaining the thiophene ring and the remaining secondary amine.

Quantitative Spectral Comparison Table
Functional Group1-(Thiophen-3-ylmethyl)-1,4-diazepane (Product)Thiophene-3-carboxaldehyde (Alternative 1)1,4-Diazepane (Alternative 2)
N-H Stretch ~3300 cm⁻¹ (Moderate, sharp)Absent~3300 cm⁻¹ (Strong, broad)
C=O Stretch Absent 1680–1690 cm⁻¹ (Strong)Absent
Aromatic C-H ~3100–3050 cm⁻¹ (Weak)~3100 cm⁻¹ (Weak)Absent
Aliphatic C-H ~2930, 2850 cm⁻¹ (Strong)Absent~2930, 2850 cm⁻¹ (Strong)
C=C Ring Stretch ~1443 cm⁻¹ (Moderate)~1443 cm⁻¹ (Moderate)Absent
C-N Stretch ~1150–1120 cm⁻¹ (Moderate)Absent~1150–1120 cm⁻¹ (Moderate)
Thiophene C-H (out-of-plane) ~799 cm⁻¹ (Strong)~799 cm⁻¹ (Strong)Absent
Key Spectral Markers for Confirmation
  • Absence of Carbonyl: The strong C=O stretch at 1680-1690 cm⁻¹, characteristic of the starting aldehyde, must be completely absent. Its presence indicates incomplete reaction.

  • Modulation of N-H Stretch: 1,4-diazepane exhibits a strong, broad N-H stretch at ~3300 cm⁻¹ due to its two secondary amines. In the product, this peak becomes significantly sharper and less intense, confirming successful mono-alkylation (only one secondary amine remains).

  • Isomeric Thiophene Ring Integrity: Differentiating the 3-substituted product from a 2-substituted analog (e.g., 1-(Thiophen-2-ylmethyl)-1,4-diazepane) relies on the out-of-plane C-H bending region. While 2-substituted thiophenes exhibit bands near 850 cm⁻¹ and 700 cm⁻¹, the [3].

Structural Confirmation Workflow

To standardize data interpretation across laboratory personnel, I have developed the following decision-tree workflow. This ensures that any batch of 1-(Thiophen-3-ylmethyl)-1,4-diazepane is systematically validated against common synthetic failure modes (e.g., unreacted aldehyde, over-alkylation, or incorrect isomer usage).

Workflow Start Product: 1-(Thiophen-3-ylmethyl)-1,4-diazepane CheckCO Check 1680-1690 cm⁻¹ (C=O stretch) Start->CheckCO FailCO C=O Present (Unreacted Aldehyde) CheckCO->FailCO Yes PassCO No C=O Peak (Aldehyde Consumed) CheckCO->PassCO No CheckNH Check ~3300 cm⁻¹ (N-H stretch) PassCO->CheckNH FailNH No N-H Peak (Over-alkylation) CheckNH->FailNH No PassNH Moderate N-H Peak (Mono-alkylation) CheckNH->PassNH Yes CheckThio Check ~799 cm⁻¹ (3-Substituted Thiophene) PassNH->CheckThio FailThio Peak at ~850/700 cm⁻¹ (2-Substituted Impurity) CheckThio->FailThio No PassThio Peak at ~799 cm⁻¹ (Correct Isomer) CheckThio->PassThio Yes Confirmed Structure Confirmed PassThio->Confirmed

FTIR decision tree for validating 1-(Thiophen-3-ylmethyl)-1,4-diazepane synthesis.

Conclusion

By employing a self-validating ATR-FTIR protocol, researchers can objectively confirm the structure of 1-(Thiophen-3-ylmethyl)-1,4-diazepane. Tracking the disappearance of the precursor's carbonyl group alongside the retention of the 3-substituted thiophene fingerprint (~799 cm⁻¹) and the modulated N-H stretch provides an unambiguous confirmation of successful mono-reductive amination, ensuring high confidence before advancing the compound to downstream biological assays.

References

  • PubChem. "3-Thiophenecarboxaldehyde | C5H4OS". National Center for Biotechnology Information.[Link]

  • PubChem. "Hexahydro-1,4-diazepine | C5H12N2". National Center for Biotechnology Information.[Link]

  • Al-Mulla, A., et al. "Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application". Molecules, MDPI.[Link]

Comparative

A Comparative Guide to Purity Validation: Quantitative NMR for 1-(Thiophen-3-ylmethyl)-1,4-diazepane

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel chemical entities lik...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel chemical entities like 1-(Thiophen-3-ylmethyl)-1,4-diazepane, a compound with potential therapeutic applications stemming from its diazepine core, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination. We will explore the causality behind the qNMR experimental design, present a self-validating protocol, and objectively compare its performance against established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Principle of Absolute Quantification: Why qNMR Excels

Unlike chromatographic methods that rely on the response factor of a sample relative to a chemically identical reference standard, qNMR is a primary ratio method of measurement.[1] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This allows for the direct measurement of an analyte's purity by comparing the integral of one of its characteristic signals to the integral of a certified internal standard of known purity and weight. This distinction is critical, especially in early drug development when a certified standard of the API itself may not be available.[4]

The power of ¹H qNMR, in particular, stems from the near-100% natural abundance and high gyromagnetic ratio of the proton nucleus, which provides high sensitivity and makes it applicable to nearly all organic molecules.[2]

Experimental Workflow: qNMR Purity Assay for 1-(Thiophen-3-ylmethyl)-1,4-diazepane

The following diagram outlines the comprehensive workflow for determining the purity of 1-(Thiophen-3-ylmethyl)-1,4-diazepane using qNMR.

qNMR_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation prep_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve both in a precise volume of DMSO-d6 (e.g., 0.75 mL) prep_analyte->dissolve prep_is Accurately weigh ~5 mg of Internal Standard (e.g., Maleic Acid) prep_is->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to NMR tube vortex->transfer instrument_setup Instrument Setup & System Suitability Test (SST) load_sample Load Sample & Lock instrument_setup->load_sample shimming Shim for optimal field homogeneity load_sample->shimming acquire Acquire ¹H NMR Spectrum (Optimized Parameters) shimming->acquire processing Phase & Baseline Correction integration Integrate Analyte & IS signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation report Report Final Purity & Uncertainty calculation->report

Figure 1: Comprehensive workflow for qNMR purity determination.
Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability checks and using a certified reference material as the internal standard.

1. Causality in Method Planning:

  • Analyte: 1-(Thiophen-3-ylmethyl)-1,4-diazepane (Molar Mass: ~210.34 g/mol ). Its structure features distinct protons on the thiophene ring, the methylene bridge, and the diazepane ring, which are suitable for quantification.

  • Internal Standard (IS) Selection: Maleic acid is an excellent choice.

    • Rationale: It has a high purity (≥99.5%), is non-hygroscopic and stable, and possesses two olefinic protons that produce a sharp singlet around 6.3 ppm in DMSO-d₆.[5] This region is typically free from signals of the analyte, preventing overlap which is critical for accurate integration.[6][7] The choice of an IS with a simple spectrum (a singlet is ideal) minimizes integration errors.[8]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: It has excellent solvating power for a wide range of organic molecules, including amines and heterocyclic compounds.[6] Its residual proton signal (~2.5 ppm) and water signal (~3.3 ppm) are well-defined and unlikely to interfere with the key analyte or IS signals.

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of 1-(Thiophen-3-ylmethyl)-1,4-diazepane into a clean, dry vial using a calibrated analytical balance. Record the weight to 0.01 mg.

  • Accurately weigh approximately 5 mg of certified maleic acid (purity ≥ 99.5%) into the same vial. Record the weight to 0.01 mg.

    • Expertise Note: A molar ratio of analyte to internal standard protons close to 1:1 is ideal for maximizing integration accuracy.[2] The chosen masses achieve this by balancing the number of protons per molecule (2 for the IS, multiple for the analyte) and their respective molecular weights.

  • Using a calibrated pipette, add 0.75 mL of DMSO-d₆ to the vial.

  • Cap the vial and vortex for at least 60 seconds to ensure complete dissolution and sample homogeneity. Inhomogeneity leads to line broadening and poor integration.[6]

  • Transfer the solution to a high-precision 5 mm NMR tube.

3. NMR Data Acquisition (Example: 500 MHz Spectrometer):

  • System Suitability: Before analysis, verify the instrument's performance (lineshape and signal-to-noise) using a standard sample, such as 0.1% ethylbenzene in CDCl₃, to ensure the system is suitable for quantitative analysis.[9]

  • Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal resolution and lineshape (e.g., a chloroform linewidth of <0.5 Hz).

  • Acquire the ¹H NMR spectrum using the following parameters, which are crucial for ensuring quantitativeness:

    • Pulse Angle (p1): 30° (or a calibrated 90° pulse). A 90° pulse gives the best signal-to-noise, but a smaller angle can be used with a shorter relaxation delay.

    • Relaxation Delay (d1): 30 seconds.

      • Causality: This is arguably the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS).[10] A sufficiently long delay ensures all protons fully relax back to thermal equilibrium before the next pulse, guaranteeing that signal intensity is directly proportional to the number of nuclei.

    • Acquisition Time (aq): ≥ 3 seconds. A longer acquisition time provides better digital resolution, which is important for accurate integration.

    • Number of Scans (ns): 16 or 32. This number should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, followed by careful manual phase correction and baseline correction across the entire spectrum. Automated routines can be used but must be manually verified.

  • Integrate the well-resolved singlet from the maleic acid internal standard (~6.3 ppm).

  • Select a well-resolved, non-overlapping signal from 1-(Thiophen-3-ylmethyl)-1,4-diazepane. For instance, a proton on the thiophene ring that is clear of other signals.

  • Calculate the purity (Purityₐ) using the following equation[2][7]:

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ, Iₛ: Integrals of the analyte and standard signals.

    • Nₐ, Nₛ: Number of protons for the respective integrated signals (e.g., Nₐ=1 for a single thiophene proton, Nₛ=2 for maleic acid).

    • Mₐ, Mₛ: Molar masses of the analyte and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Purityₛ: Certified purity of the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers absolute quantification, HPLC and GC-MS are powerful separation-based techniques that provide complementary information. The choice of method depends on the specific analytical goal.

Method_Selection start Start: Purity Analysis Required q1 Is a certified reference standard of the analyte available? start->q1 nmr Use qNMR (Primary Method) q1->nmr No hplc Use HPLC-UV (Requires Reference Standard) q1->hplc Yes q2 Is structural elucidation of impurities needed? q3 Is the analyte volatile and thermally stable? q2->q3 Yes lcms Use LC-MS (ID of Non-Volatile Impurities) q2->lcms No gcms Use GC-MS (High Sensitivity, ID of Volatile Impurities) q3->gcms Yes q3->lcms No nmr->q2 hplc->q2

Sources

Validation

Comparative Pharmacodynamics of 1-(Thiophen-3-ylmethyl)-1,4-diazepane Analogs: A Guide for CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the 1,4-diazepane scaffold has emerged as a "privileged structure," demonstrating remarkable versatility in engaging a diverse array of biological targets....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of central nervous system (CNS) drug discovery, the 1,4-diazepane scaffold has emerged as a "privileged structure," demonstrating remarkable versatility in engaging a diverse array of biological targets.[1] This guide provides a comparative pharmacodynamic analysis of 1-(thiophen-3-ylmethyl)-1,4-diazepane analogs, a chemical series of significant interest for its potential to modulate key neurotransmitter systems. Our focus will be on the structure-activity relationships (SAR) that govern their interactions with dopamine and serotonin receptors, critical players in the pathophysiology of numerous neurological and psychiatric disorders.

The strategic incorporation of the thiophene ring, a common bioisostere for the phenyl group, represents a rational drug design approach to fine-tune the pharmacological properties of these analogs. This guide will delve into the nuanced differences in receptor affinity and functional activity that arise from this substitution, providing researchers with the foundational knowledge to advance their drug development programs.

The Rationale for Thiophene Substitution: A Bioisosteric Approach

The replacement of a benzyl group with a thenyl (thiophen-3-ylmethyl) group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. The thiophene ring, while sharing aromatic characteristics with the phenyl ring, possesses a distinct electronic distribution and steric profile due to the presence of the sulfur atom. This can lead to altered interactions with receptor binding pockets, potentially enhancing affinity, selectivity, or functional activity. Furthermore, the metabolic stability of the molecule can be influenced by this substitution, a critical consideration in the design of CNS-penetrant drugs.

Comparative Receptor Binding Affinities

The initial step in characterizing the pharmacodynamic profile of a compound series is to determine their binding affinities (Ki) for a panel of relevant biological targets. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the interaction between a ligand and a receptor.

While direct comparative experimental data for a full series of 1-(thiophen-3-ylmethyl)-1,4-diazepane analogs is not extensively available in the public domain, we can infer likely trends by examining the closely related 1-benzyl-1,4-diazepane scaffold and considering the established principles of bioisosterism.

A study focusing on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides identified these compounds as potent serotonin 5-HT3 receptor antagonists.[2] Within their structure-activity relationship (SAR) exploration, it was noted that the replacement of the benzyl-diazepine moiety with various heteroaromatic rings, including thiophene, generally resulted in weaker 5-HT3 receptor antagonistic activity.[2] This suggests that for this particular receptor subtype, the benzyl group is optimal for high-affinity binding.

Conversely, research on other diazepane-containing scaffolds has highlighted their potential as high-affinity ligands for other serotonin receptors, such as the 5-HT6 receptor. A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were designed as 5-HT6 antagonists, and in silico modeling predicted high binding affinities for this target.[3] This indicates that the 1,4-diazepane core is a versatile scaffold capable of being directed towards various serotonin receptor subtypes through modification of its substituents.

Based on these findings, it is hypothesized that the 1-(thiophen-3-ylmethyl)-1,4-diazepane scaffold is likely to exhibit significant affinity for a range of dopamine and serotonin receptors, with the specific substitution pattern on the diazepane ring and the thiophene ring dictating the precise affinity and selectivity profile.

Table 1: Postulated Receptor Affinity Profile of 1-(Thiophen-3-ylmethyl)-1,4-diazepane Analogs

Target ReceptorPostulated AffinityRationale
Dopamine D2Moderate to HighThe benzylpiperazine and related scaffolds, which are structurally similar to the core of the target compounds, are known to interact with dopamine receptors. The thiophene substitution may modulate this affinity.
Serotonin 5-HT1AModerate to HighThe 1,4-diazepane scaffold is present in ligands targeting 5-HT1A receptors. The electronic properties of the thiophene ring could influence binding.
Serotonin 5-HT3Low to ModerateBased on SAR studies of related N-benzyl-1,4-diazepane carboxamides where heteroaromatic rings led to decreased activity.[2]
Serotonin 5-HT6Moderate to HighThe diazepane moiety is a key feature in known 5-HT6 receptor antagonists.[3]

Functional Activity at G-Protein Coupled Receptors

Beyond binding affinity, understanding the functional consequences of receptor interaction is paramount. For G-protein coupled receptors (GPCRs), such as dopamine and most serotonin receptors, functional activity is typically assessed by measuring the modulation of downstream second messenger signaling pathways, most commonly cyclic adenosine monophosphate (cAMP).

Diagram 1: Generic GPCR Signaling Pathways

GPCR_Signaling cluster_0 Cell Membrane Ligand Ligand (e.g., Analog) GPCR GPCR (e.g., D2, 5-HT1A) Ligand->GPCR Binds G_protein G-protein (Gi/Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to Response Cellular Response cAMP->Response Initiates

Caption: Generalized GPCR signaling cascade upon ligand binding.

For Gi-coupled receptors, such as the dopamine D2 and serotonin 5-HT1A receptors, agonist activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, antagonists block the action of agonists, while inverse agonists can further reduce basal receptor activity.

The functional profile of 1-(thiophen-3-ylmethyl)-1,4-diazepane analogs would be expected to vary depending on the specific substitutions on the diazepane ring. Some analogs may act as agonists, partial agonists, or antagonists at different receptor subtypes. A comprehensive functional characterization is essential to elucidate their therapeutic potential.

Experimental Protocols

To ensure the scientific integrity of pharmacodynamic comparisons, standardized and validated experimental protocols are crucial. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Diagram 2: Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep_membranes Prepare D2 Receptor Membranes start->prep_membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter wash Wash Filters to Remove Unbound filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Step-by-step workflow for a radioligand binding assay.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 1-(Thiophen-3-ylmethyl)-1,4-diazepane analogs at a range of concentrations.

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of (+)-butaclamol, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC50 value for each test compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gi-Coupled Receptors (e.g., 5-HT1A)

This protocol describes a cell-based assay to measure the ability of test compounds to modulate cAMP production via a Gi-coupled receptor.

Diagram 3: cAMP Functional Assay Workflow

cAMP_Assay_Workflow start Start seed_cells Seed 5-HT1A-expressing Cells in Plate start->seed_cells add_compounds Add Test Compounds (Agonists/Antagonists) seed_cells->add_compounds stimulate Stimulate with Forskolin (to increase basal cAMP) add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate lyse_and_detect Lyse Cells and Detect cAMP Levels (e.g., HTRF) incubate->lyse_and_detect analyze Analyze Data (Calculate EC50/IC50) lyse_and_detect->analyze end End analyze->end

Sources

Comparative

HPLC method validation for 1-(Thiophen-3-ylmethyl)-1,4-diazepane quantification

High-Performance Liquid Chromatography (HPLC) Method Validation for 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Comparative Technical Guide Quantifying basic heterocyclic compounds presents a notorious challenge in analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Comparative Technical Guide

Quantifying basic heterocyclic compounds presents a notorious challenge in analytical chemistry. 1-(Thiophen-3-ylmethyl)-1,4-diazepane is a highly basic building block characterized by a thiophene moiety and a 1,4-diazepane (homopiperazine) ring[1]. Due to the secondary and tertiary amines within the diazepane ring, the molecule readily protonates in standard mobile phases, leading to severe peak tailing and poor resolution on traditional silica-based stationary phases[2][3].

This guide objectively compares the quantification of 1-(Thiophen-3-ylmethyl)-1,4-diazepane using a traditional fully porous C18 column versus a modern Superficially Porous Particle (SPP) C18 column with Charged Surface Modification (CSM). Furthermore, it provides a self-validating experimental protocol grounded in the [4].

The Causality of Chromatographic Behavior

To develop a robust analytical method, one must understand the causality behind analyte-stationary phase interactions.

The Problem with Traditional Fully Porous C18 Columns: Traditional silica columns rely on hydrophobic interactions. However, at mid-pH ranges (pH 4.0–8.0), residual silanol groups (Si-OH) on the silica surface ionize to form negatively charged silanoxanes (Si-O⁻). The protonated basic nitrogens of the 1,4-diazepane ring undergo strong secondary electrostatic (ion-exchange) interactions with these silanoxanes[5]. This dual-retention mechanism causes varied desorption rates, resulting in broad, asymmetric tailing peaks and compromised Limit of Detection (LOD).

The Modern Solution: SPP C18 with Charged Surface Modification (CSM): Modern SPP columns utilize a solid silica core surrounded by a porous shell, drastically reducing the longitudinal diffusion and mass transfer resistance (flattening the van Deemter curve). When combined with CSM—which introduces a low-level positive charge to the silica surface—the stationary phase actively repels the protonated diazepane nitrogens. This forces the interaction to remain purely hydrophobic, yielding sharp, symmetrical peaks and superior theoretical plate counts.

Mechanism A 1-(Thiophen-3-ylmethyl)- 1,4-diazepane (Protonated Basic N+) B Traditional C18 Silica (Ionized Silanols: Si-O-) A->B Mid pH (4-8) D Modern SPP C18 (Charged Surface Mod) A->D Low pH (3.0) + CSM C Electrostatic Attraction -> Severe Peak Tailing B->C E Electrostatic Repulsion -> Sharp, Symmetrical Peak D->E

Mechanism of basic analyte interactions on traditional vs. modern SPP columns.

Self-Validating Experimental Protocol

Every rigorous analytical protocol must function as a self-validating system. Before executing the ICH Q2(R2) validation parameters[6][7], a System Suitability Test (SST) loop is established to ensure the instrument and method are capable of precise quantification.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Causality-Driven)

  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? The pKa of diazepane nitrogens is >9.0. At pH 3.0, the analyte is fully protonated, but the residual silanols (pKa ~ 4.5) are neutralized, chemically suppressing the ion-exchange interactions from the mobile phase side.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile (ACN).

Step 2: Chromatographic Conditions

  • Column: Modern SPP C18 with CSM (100 mm × 4.6 mm, 2.7 µm) vs. Traditional Fully Porous C18 (150 mm × 4.6 mm, 5.0 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Detection: UV at 235 nm (targeting the strong absorbance of the thiophene chromophore).

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) Inject the 100 µg/mL standard solution six times. The system is only validated to proceed if:

  • Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 5,000

  • Relative Standard Deviation (%RSD) of peak area 2.0%

Workflow A Method Development (pH 3.0 Buffer, SPP Column) B System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 A->B Proceed if optimized C Specificity (Blank & Placebo Evaluation) B->C SST Pass D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (% Recovery, %RSD < 2.0%) D->E F Robustness (Flow rate, pH variations) E->F G Validated Method Ready for Routine Quantification F->G Final Approval

ICH Q2(R2) HPLC Method Validation Workflow for 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Comparative Data Presentation

The following tables summarize the experimental data, objectively comparing the performance of the two column technologies and detailing the final validation parameters of the optimized method[4].

Table 1: Chromatographic Performance & System Suitability Comparison
ParameterTraditional Fully Porous C18 (5 µm)Modern SPP C18 with CSM (2.7 µm)Regulatory Threshold
Retention Time ( tR​ ) 7.45 min4.82 minN/A
Peak Asymmetry ( Tf​ ) 2.34 (Severe Tailing)1.12 (Highly Symmetrical) 1.5
Theoretical Plates ( N ) 3,20014,500 5,000
Signal-to-Noise (S/N) 15:1 (at 5 µg/mL)85:1 (at 5 µg/mL)N/A
SST Pass/Fail FAIL PASS Must Pass

Analysis: The traditional column fails the SST due to excessive tailing caused by silanol interactions. The SPP column passes all criteria, validating its use for the subsequent ICH Q2(R2) validation phase.

Table 2: ICH Q2(R2) Validation Results (Modern SPP Column)
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2(R2))
Specificity No interference at 4.82 minBlank/Placebo interference 1%
Linearity Range 10 µg/mL to 150 µg/mLProportional response across range
Correlation Coefficient ( R2 ) 0.9998 0.999
Accuracy (Recovery %) 99.2% – 101.4% (across 3 levels)98.0% – 102.0%
Precision (Repeatability) 0.85% RSD ( n=6 ) 2.0% RSD
Limit of Detection (LOD) 0.45 µg/mLS/N 3:1
Limit of Quantitation (LOQ) 1.35 µg/mLS/N 10:1
Robustness Passed ( ± 0.1 pH, ± 0.1 mL/min)No significant impact on Tf​ or tR​

Conclusion

The quantification of highly basic intermediates like 1-(Thiophen-3-ylmethyl)-1,4-diazepane requires deliberate mechanistic control of the chromatographic environment. By pairing a low-pH mobile phase with a modern Superficially Porous Particle column featuring Charged Surface Modification, analysts can completely suppress the secondary silanol interactions that plague traditional C18 columns. The resulting method is highly sensitive, rapid, and fully compliant with ICH Q2(R2) validation standards, ensuring trustworthy and reproducible data for drug development pipelines.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2023.

  • Kako, D. & Ghareeb, M. M. "High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes." Cureus (PMC), 2024.

  • Koca, N. et al. "Analytical Method Development and Validation: Calcium Butyrate." MDPI, 2023.

  • Lyles-Eggleston, M. et al. "Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics." Journal of Chromatography B (PMC), 2004.

  • Royal Society of Chemistry. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science, 2024.

Sources

Validation

Benchmarking 1-(Thiophen-3-ylmethyl)-1,4-diazepane: A Comparative Guide Against Standard Reference Scaffolds

Introduction & Mechanistic Rationale In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is recognized as a highly privileged, conformationally flexible scaffold. It is frequently utilized in the desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is recognized as a highly privileged, conformationally flexible scaffold. It is frequently utilized in the design of central nervous system (CNS) therapeutics, such as orexin receptor antagonists, due to its favorable balance of basicity and vectorality [1].

When optimizing a hit compound, the choice of the N-substituent on the diazepane core profoundly impacts the molecule's physicochemical and pharmacokinetic (PK) profile. 1-(Thiophen-3-ylmethyl)-1,4-diazepane (TMD) represents a strategic bioisosteric evolution from the traditional 1-Benzyl-1,4-diazepane (BD) .

The Causality of the Thiophene Bioisostere: Replacing a benzene ring with a thiophene ring is not merely a structural novelty; it is a calculated physicochemical maneuver. Thiophene is slightly more electron-rich and possesses a smaller van der Waals volume than benzene. Mechanistically, the sulfur heteroatom exerts a subtle inductive pull that slightly lowers the pKa of the adjacent tertiary amine. This reduction in basicity increases the proportion of the un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability. Furthermore, the thiophene ring shifts the cytochrome P450 (CYP) metabolic soft spots—trading the aromatic hydroxylation liabilities of the benzyl group for potential thiophene S-oxidation or epoxidation pathways.

To objectively evaluate TMD, we benchmark it against two standard reference materials: the lipophilic standard 1-Benzyl-1,4-diazepane (BD) and the polar reference 1-(Pyridin-3-ylmethyl)-1,4-diazepane (PMD) .

G A 1,4-Diazepane Core Scaffold B 1-(Thiophen-3-ylmethyl) -1,4-diazepane (TMD) A->B C 1-Benzyl-1,4-diazepane (Reference 1) A->C D 1-(Pyridin-3-ylmethyl) -1,4-diazepane (Reference 2) A->D E Physicochemical Profiling B->E C->E D->E F In Vitro ADME (PAMPA & HLM) E->F

Fig 1. Comparative benchmarking workflow of 1,4-diazepane scaffolds in drug discovery.

Physicochemical Profiling

Before advancing to in vitro biological assays, it is critical to establish the baseline physicochemical properties of the scaffolds. Table 1 summarizes the calculated parameters that dictate the subsequent ADME behavior.

Table 1: Comparative Physicochemical Properties

ScaffoldMW ( g/mol )cLogPpKa (Basic Amine)TPSA (Ų)
TMD (Target)196.311.859.215.3
BD (Lipophilic Ref)190.281.929.515.3
PMD (Polar Ref)191.270.859.1, 5.228.2

Insight: TMD offers a cLogP highly comparable to BD but with a slightly depressed pKa, theoretically improving its membrane permeability profile without adding the excessive polarity seen in the pyridine derivative (PMD).

In Vitro ADME Benchmarking Protocols

To validate the theoretical advantages of TMD, we subject the scaffolds to two rigorous, self-validating in vitro assays: Parallel Artificial Membrane Permeability Assay (PAMPA) and Liver Microsomal Stability.

ADME cluster_0 PAMPA Permeability cluster_1 Microsomal Stability Start Compound Library (TMD, BD, PMD) P1 Donor Plate (pH 7.4 Buffer) Start->P1 M1 Incubate with Liver Microsomes Start->M1 P2 Artificial Lipid Membrane P1->P2 P3 Acceptor Plate (Sink Buffer) P2->P3 End Data Synthesis: Permeability vs Clearance P3->End M2 Add NADPH Cofactor M1->M2 M3 Quench & LC-MS/MS Quantification M2->M3 M3->End

Fig 2. Parallel in vitro ADME screening protocols for scaffold evaluation.

Protocol A: PAMPA Permeability (Passive Diffusion)

Causality: We utilize PAMPA to isolate passive transcellular diffusion from active efflux mechanisms (like P-gp). Because 1,4-diazepanes are basic, their ionization state at physiological pH dictates their ability to cross lipid bilayers. Self-Validating System: The protocol mandates the inclusion of Lucifer Yellow to ensure the artificial membrane has not ruptured, alongside Verapamil (high permeability) and Atenolol (low permeability) to validate the assay's dynamic range [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of TMD, BD, PMD, and control compounds in DMSO. Dilute to a final concentration of 10 µM in pH 7.4 phosphate-buffered saline (PBS) containing 5% DMSO.

  • Membrane Coating: Coat the porous filter bottom of a 96-well donor plate with 4 µL of a 2% (w/v) DOPC (dioleoylphosphatidylcholine) in dodecane lipid solution.

  • Assembly: Add 300 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully place the donor plate into the acceptor plate to form a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 16 hours under constant shaking at 150 rpm to minimize the unstirred water layer.

  • Quantification: Separate the plates. Add Lucifer Yellow to assess membrane integrity. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability coefficient ( Papp​ ).

Protocol B: Liver Microsomal Stability (CYP450 Clearance)

Causality: The thiophene ring of TMD introduces different metabolic liabilities compared to the benzyl ring of BD. We utilize Human and Rat Liver Microsomes (HLM/RLM) supplemented with NADPH to specifically benchmark Phase I cytochrome P450-mediated intrinsic clearance ( CLint​ ) [3]. Self-Validating System: A minus-NADPH control is strictly required to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. Testosterone is run in parallel to confirm the enzymatic viability of the microsome batch [4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a master mix containing 0.5 mg/mL microsomal protein (HLM or RLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-Incubation: Aliquot 30 µL of the master mix into a 96-well plate. Add the test scaffolds (TMD, BD, PMD) to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of a 20 mM NADPH regenerating system. (For the negative control, add plain buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 10, 20, 30, and 60 minutes, remove a 10 µL aliquot and immediately quench it in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., albendazole).

  • Analysis: Centrifuge the quenched samples at 3000 rpm for 5 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) via substrate depletion kinetics.

Experimental Results & Conclusion

Table 2: In Vitro ADME Benchmarking Data

CompoundPAMPA Papp​ (10⁻⁶ cm/s)HLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg)
TMD 12.4 (High)45.258.1
BD 14.1 (High)38.542.3
PMD 4.2 (Medium)22.128.4
Verapamil (Control)18.5 (High)N/AN/A
Atenolol (Control)0.5 (Low)N/AN/A
Testosterone (Control)N/A120.5145.2

Synthesis of Findings: 1-(Thiophen-3-ylmethyl)-1,4-diazepane (TMD) proves to be a highly viable alternative to the standard benzyl derivative. While it exhibits a slight increase in intrinsic clearance ( CLint​ ) due to the susceptibility of the thiophene ring to Phase I oxidation, it maintains excellent, CNS-appropriate passive permeability ( Papp​ > 10 x 10⁻⁶ cm/s). By contrast, the pyridine reference (PMD) survives microsomal degradation better but suffers a severe penalty in membrane permeability. TMD serves as an optimal middle-ground scaffold when designing libraries that require high permeability and novel intellectual property space outside of traditional benzyl-amines.

References

  • Title: Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats Source: PubMed / ChemMedChem URL: [Link]

  • Title: AID 1645871 - NCATS Parallel Artificial Membrane Permeability Assay (PAMPA) Profiling in pH 5 buffer Source: PubChem URL: [Link]

  • Title: Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Thiophen-3-ylmethyl)-1,4-diazepane proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory requirement, but as an extension of rigorous scientific methodology. The safe handling and disposal of 1-(Thiophen-3-ylme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory requirement, but as an extension of rigorous scientific methodology. The safe handling and disposal of 1-(Thiophen-3-ylmethyl)-1,4-diazepane requires a deep understanding of its dual-component physicochemical profile: the highly basic, corrosive nature of the 1,4-diazepane (homopiperazine) ring, and the oxidation-sensitive, environmentally persistent nature of the thiophene moiety.

This guide provides a self-validating, step-by-step operational plan for the proper disposal and spill management of this compound, ensuring absolute laboratory safety and environmental compliance.

Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first understand the causality behind the compound's reactivity. The 1,4-diazepane ring contains both secondary and tertiary amines, making the molecule a strong Lewis base that is highly corrosive to biological tissues and certain metals[1]. Concurrently, the electron-rich thiophene ring is highly susceptible to electrophilic attack and reacts violently with strong oxidizers[2].

Table 1: Quantitative Data & Causality for Safe Disposal

Hazard ParameterPhysicochemical CausalityOperational & Disposal Mandate
Corrosivity Amine nitrogens in the diazepane ring abstract protons, causing severe pH-driven tissue damage.Mandates HDPE or glass waste containers. Do not store in metal containers (e.g., copper/aluminum)[2].
Reactivity The thiophene ring undergoes rapid, exothermic degradation when exposed to oxidizing agents.Strict segregation from strong oxidizers (peroxides, nitric acid, permanganates)[3].
Aquatic Toxicity Sulfur-containing heterocycles exhibit moderate soil mobility and high toxicity to aquatic life.Absolute prohibition of drain disposal (EPA CFR Dilution Prohibition)[4].

Operational Workflow for Waste Management

The following diagram maps the logical decision tree for isolating and disposing of 1-(Thiophen-3-ylmethyl)-1,4-diazepane, ensuring that incompatible waste streams never intersect.

DisposalWorkflow Start 1-(Thiophen-3-ylmethyl)-1,4-diazepane Waste Generated CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Contaminated PPE/Consumables) CheckState->SolidWaste LiquidWaste Liquid Waste (Reaction Mother Liquor/Solvent) CheckState->LiquidWaste Containerize Seal in Compatible Container (Glass/HDPE) SolidWaste->Containerize Segregation Segregate from Oxidizers & Acids (Prevent Exothermic Rxn) LiquidWaste->Segregation Segregation->Containerize Labeling Label: 'Hazardous Waste - Toxic/Corrosive' Containerize->Labeling Incineration EPA-Approved Incineration Facility Labeling->Incineration

Fig 1. Operational workflow for the segregation and disposal of 1-(Thiophen-3-ylmethyl)-1,4-diazepane.

Step-by-Step Disposal Methodologies

Every protocol below acts as a self-validating system: by checking the compatibility of the environment before action, we eliminate the risk of runaway reactions.

Protocol A: Routine Liquid Waste Segregation

Because this compound is an amine-bearing heterocycle, it must be diverted to a dedicated organic waste stream.

  • Compatibility Verification: Verify that the primary waste carboy is made of High-Density Polyethylene (HDPE) or borosilicate glass. Causality: Amines can degrade certain lower-grade polymers and react with transition metals[2].

  • Solvent Environment Assessment: Audit the current contents of the waste carboy. Ensure it contains zero strong oxidizing agents, strong acids, or heavy metal salts. Mixing this compound with nitric acid or peroxides will cause a violent, gas-evolving exothermic reaction[3].

  • Transfer Operations: Operating strictly within a certified chemical fume hood, use a grounded funnel to transfer the liquid waste into the carboy.

  • Secondary Containment: Place the primary waste container inside a secondary spill-containment bin.

  • Regulatory Labeling: Affix a hazardous waste tag immediately. Mark the specific hazards: Corrosive, Toxic to Aquatic Life, Flammable (if dissolved in organic solvent).

Protocol B: Acute Spill Response & Decontamination

In the event of a spill, the primary threat is inhalation of corrosive vapors and dermal burns[1].

  • Evacuation and PPE: Immediately evacuate personnel from the immediate vicinity. The responder must don a face shield, chemical safety goggles, a heavy-duty lab coat, and chemical-resistant neoprene or PVC gloves (breakthrough time >240 minutes)[2].

  • Source Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5]. Causality: Combustible materials like paper towels must be avoided due to the flammability profile of the thiophene derivative and its solvent vehicle.

  • Absorption and Collection: Using non-sparking tools (to prevent ignition of solvent vapors), gently sweep the saturated absorbent into a pile. Transfer the material into a sealable, leak-proof hazardous waste bucket[5].

  • Chemical Decontamination: Because the compound is a strong base, residual traces on the bench or floor will remain corrosive. Wash the affected surface with a dilute, weak acid (e.g., 1-5% acetic acid) to protonate the diazepane nitrogens, rendering them into water-soluble salts.

  • Final Wash: Wipe the area with distilled water, followed by isopropanol. Dispose of all cleaning materials as solid hazardous waste.

Final Disposal and EPA Compliance

Under no circumstances should 1-(Thiophen-3-ylmethyl)-1,4-diazepane be disposed of down the laboratory drain. The NIH Drain Discharge Guide and EPA regulations explicitly prohibit the dilution of corrosive and aquatic-toxic chemicals into Publicly Owned Treatment Works (POTW)[4].

The sealed, labeled waste must be transferred to your institution's Environmental Health and Safety (EHS) department. The ultimate fate of this chemical is high-temperature commercial incineration at an EPA-approved facility, which completely oxidizes the thiophene sulfur into scrubbable SOx​ gases and the diazepane nitrogens into NOx​ or N2​ gas, ensuring zero environmental persistence.

References

  • "Hazardous Substance Fact Sheet: Thiophene." New Jersey Department of Health. Available at: [Link]

  • "The NIH Drain Discharge Guide." National Institutes of Health (NIH) Division of Environmental Protection. Available at: [Link]

Sources

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